Product packaging for N-Phenylmethanesulfonamide(Cat. No.:CAS No. 1197-22-4)

N-Phenylmethanesulfonamide

Cat. No.: B072643
CAS No.: 1197-22-4
M. Wt: 171.22 g/mol
InChI Key: LBTPIFQNEKOAIM-UHFFFAOYSA-N
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Description

N-Phenylmethanesulfonamide is a versatile small molecule characterized by a sulfonamide functional group linking a phenyl ring and a methyl group. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of more complex sulfonamide-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. Its primary research value lies in its role as a building block for creating potential enzyme inhibitors. The sulfonamide group can act as a bioisostere for carboxylic acids or other pharmacophores, enabling it to interact with the active sites of various enzymes, such as carbonic anhydrases and metalloproteases. Researchers utilize this compound to explore structure-activity relationships (SAR), to develop novel therapeutic agents, and to study enzyme kinetics and inhibition mechanisms. It serves as a fundamental scaffold in medicinal chemistry for the design and synthesis of new chemical entities aimed at targeting a wide range of biological pathways. This compound is provided as a high-purity solid to ensure consistent and reliable performance in all research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S B072643 N-Phenylmethanesulfonamide CAS No. 1197-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylmethanesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTPIFQNEKOAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061606
Record name Methanesulfonamide, N-phenyl-
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Molecular Weight

171.22 g/mol
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CAS No.

1197-22-4
Record name N-Phenylmethanesulfonamide
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Record name Methanesulfonanilide
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Record name N-Phenylmethanesulfonamide
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Record name Methanesulfonamide, N-phenyl-
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Record name Methanesulfonamide, N-phenyl-
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Foundational & Exploratory

Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Phenylmethanesulfonamide from aniline, a key intermediate in the development of various pharmaceutical compounds. The document outlines the chemical pathway, detailed experimental procedures, and expected outcomes, supported by quantitative data and characterization details.

Reaction Scheme and Mechanism

The synthesis of this compound from aniline proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation by a base, typically pyridine, to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from aniline.

ParameterValueReference
Reactants
Aniline1.0 equivalent[1]
Methanesulfonyl Chloride1.0 - 1.5 equivalents[1]
Pyridine1.1 equivalents[1]
Reaction Conditions
SolventDichloromethane[1]
Temperature0 °C to room temperature[1]
Reaction Time~16.5 hours[1]
Product Characteristics
AppearanceWhite to light beige crystalline powder[2]
Molecular Weight171.22 g/mol [3]
Melting Point99-100 °C[4]
Yield and Purity
Yield92% - 94.8%[5]
Purity99.8%[1]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established laboratory procedures.[1]

Materials:

  • Aniline (C₆H₅NH₂)

  • Methanesulfonyl Chloride (CH₃SO₂Cl)

  • Pyridine (C₅H₅N)

  • Dichloromethane (CH₂Cl₂)

  • 2N Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a flask, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction: Stir the resulting mixture at 0 °C for approximately 30 minutes.

  • Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for about 16 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the mixture with 2N aqueous sodium hydroxide solution.

    • Separate the aqueous layer and wash it with dichloromethane.

  • Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Acidify the solution with concentrated hydrochloric acid to approximately pH 1.

  • Isolation and Drying:

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the collected solid to obtain this compound.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

Technique Observed Data
¹H NMR (400 MHz, CDCl₃)δ 7.35 (t, J = 8.0 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 7.19 (t, J = 7.4 Hz, 1H), 6.97 (s, 1H), 3.01 (s, 3H)[4]
¹³C NMR (100 MHz, CDCl₃)δ 136.9, 129.7, 125.4, 120.9, 39.2[4]
Infrared (IR) (KBr disc)N-H stretch: 3298–3232 cm⁻¹, Asymmetric SO₂ stretch: 1331–1317 cm⁻¹, Symmetric SO₂ stretch: 1157–1139 cm⁻¹[6]
Mass Spectrum (MS) Molecular Ion Peak (M⁺): m/z 171

Visualizations

Reaction Mechanism

Reaction_Mechanism Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Intermediate Product This compound Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl Pyridine Pyridine (Base) Pyridine->Product Deprotonation Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Aniline and Pyridine in Dichloromethane B 2. Cool to 0°C A->B C 3. Add Methanesulfonyl Chloride B->C D 4. Stir at 0°C for 30 min C->D E 5. Warm to Room Temperature and Stir for 16h D->E F 6. Extract with 2N NaOH E->F G 7. Wash Aqueous Layer with Dichloromethane F->G H 8. Cool Aqueous Layer to 0°C G->H I 9. Acidify with HCl to pH 1 H->I J 10. Collect Precipitate by Filtration I->J K 11. Wash with Cold Water J->K L 12. Dry the Product K->L

References

N-Phenylmethanesulfonamide: A Technical Guide to its Role in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylmethanesulfonamide is a versatile organic compound primarily recognized for its role as a key intermediate in the synthesis of a wide array of pharmaceutical and chemical entities.[1][2] While its direct mechanism of action in biological systems is not extensively documented, research into its derivatives has unveiled significant biological activities, including potential antimicrobial and antitumor properties.[2] This guide provides a comprehensive overview of the known biological landscape of this compound, with a focus on the well-characterized mechanisms of its derivatives. By examining these related compounds, we can infer potential avenues for future research and drug discovery efforts centered around the this compound scaffold.

Introduction to this compound

This compound, also known as N-(Methylsulfonyl)aniline, is a white to light beige crystalline powder.[3] It serves as a fundamental building block in organic synthesis, enabling the introduction of the phenylmethanesulfonamide moiety into more complex molecules.[2] Its utility in the pharmaceutical industry stems from its role as a synthetic precursor to various therapeutic agents.[1][2] While direct biological activity studies on this compound are limited, the broader class of sulfonamides has been a rich source of bioactive compounds.

Mechanistic Insights from this compound Derivatives

The biological activities of various derivatives of N-phenylsulfonamide and this compound have been investigated, revealing a range of potential therapeutic applications. These studies provide the most substantive information regarding the potential mechanisms of action for compounds containing the this compound core.

Enzyme Inhibition

A study on a series of N-phenylsulfonamide derivatives demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] These enzymes are significant therapeutic targets for conditions such as glaucoma, edema, and Alzheimer's disease.[4] The inhibitory activities of the most potent compounds from this study are summarized below.

Table 1: Inhibitory Activity of N-Phenylsulfonamide Derivatives against hCA and Cholinesterases

CompoundTarget EnzymeKᵢ (nM)
Derivative 2hCA II33.5 ± 0.38
Derivative 8hCA I45.7 ± 0.46
Derivative 8AChE31.5 ± 0.33
Derivative 8BChE24.4 ± 0.29

Data sourced from a study on N-phenylsulfonamide derivatives.[4]

  • Carbonic Anhydrase Inhibition: The inhibitory effects on hCA I and II were determined by measuring the esterase activity of the enzymes. The assay likely involved monitoring the hydrolysis of a suitable substrate (e.g., 4-nitrophenyl acetate) spectrophotometrically in the presence and absence of the inhibitors. The Kᵢ values were then calculated from dose-response curves.

  • Cholinesterase Inhibition: The inhibitory activities against AChE and BChE were measured using Ellman's method. This assay involves the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes, and the subsequent reaction of the product, thiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored anion, which is monitored spectrophotometrically. Kᵢ values were determined from kinetic analyses.

enzyme_inhibition cluster_inhibitor N-Phenylsulfonamide Derivative cluster_targets Enzyme Targets cluster_outcomes Physiological Outcomes inhibitor Derivative CA Carbonic Anhydrase (hCA I, hCA II) inhibitor->CA Inhibits ChE Cholinesterases (AChE, BChE) inhibitor->ChE Inhibits glaucoma ↓ Intraocular Pressure (Potential Glaucoma Treatment) CA->glaucoma Leads to alzheimers ↑ Acetylcholine Levels (Potential Alzheimer's Treatment) ChE->alzheimers Leads to egfr_inhibition_pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Inhibitor N-Phenylsulfonylnicotinamide Derivative Inhibitor->EGFR Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) P_EGFR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation experimental_workflow cluster_cell_based Cell-Based Assays cluster_molecular Molecular Target Assay cluster_results Observed Effects start Treat Cancer Cells with This compound Derivative cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) start->apoptosis g2m_arrest G2/M Arrest cell_cycle->g2m_arrest apoptosis_induction Induction of Apoptosis apoptosis->apoptosis_induction tubulin_assay In Vitro Tubulin Polymerization Assay tubulin_inhibition Inhibition of Tubulin Polymerization tubulin_assay->tubulin_inhibition

References

N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Phenylmethanesulfonamide in organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering available data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction

This compound is a chemical compound with the molecular formula C₇H₉NO₂S. It is a white to light beige crystalline powder.[1] This compound serves as a crucial building block in the synthesis of various pharmaceutical and chemical entities. Understanding its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Appearance White to light beige crystalline powder[1]
Melting Point 93-97 °C[1]
Boiling Point 180.08 °C (rough estimate)[1]
CAS Number 1197-22-4

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The available information primarily provides qualitative descriptions.

SolventSolubilityTemperature (°C)
MethanolSoluble[1][2][3]Not Specified
WaterSparingly SolubleNot Specified

Further research is required to quantitatively determine the solubility of this compound in a broader spectrum of organic solvents at various temperatures.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method.

4.1. Materials

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Conical flasks with stoppers

  • Thermostatic shaker bath

  • Syringe filters (solvent-compatible, appropriate pore size)

  • Pre-weighed glass vials

  • Analytical balance (accurate to ±0.0001 g)

  • Oven or vacuum oven

  • Desiccator

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed glass vial to remove any undissolved particles. The filtration should be performed quickly to minimize temperature changes and solvent evaporation.

  • Solvent Evaporation:

    • Weigh the vial containing the filtrate to determine the mass of the solution.

    • Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound.

    • Continue the evaporation process until a constant weight of the dried solute is achieved.

  • Data Analysis:

    • Record the final weight of the vial containing the dried this compound.

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

    • Express the solubility in desired units, such as g/100 g of solvent or mol/L.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Measurement cluster_analysis Analysis A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B Agitate C Withdraw Supernatant B->C D Filter Sample C->D E Weigh Filtered Solution D->E F Evaporate Solvent E->F G Weigh Dried Solute F->G H Calculate Solubility G->H

References

Spectroscopic Data for N-Phenylmethanesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Phenylmethanesulfonamide, a compound of interest in various chemical and pharmaceutical research fields. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.35t8.02HAr-H (meta)
7.24d8.02HAr-H (ortho)
7.19t7.41HAr-H (para)
6.97s-1HNH
3.01s-3HCH₃

s = singlet, d = doublet, t = triplet

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
136.9Ar-C (quaternary)
129.7Ar-C
125.4Ar-C
120.9Ar-C
39.2CH₃
Experimental Protocol for NMR Spectroscopy

The NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The data was processed using standard NMR software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained using the KBr pellet method.

IR Absorption Data

The following table summarizes the characteristic absorption bands observed in the IR spectrum of this compound.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3250Strong, BroadN-HStretching
~3100-3000MediumC-H (Aromatic)Stretching
~2950MediumC-H (Aliphatic)Stretching
~1600, ~1490Medium-StrongC=C (Aromatic)Stretching
~1330StrongS=OAsymmetric Stretching
~1160StrongS=OSymmetric Stretching
~900StrongS-NStretching
Experimental Protocol for IR Spectroscopy

A small amount of this compound was finely ground with anhydrous potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) was used to obtain the mass spectrum of this compound.

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/zRelative Intensity (%)Assignment
171~60[M]⁺ (Molecular Ion)
92100[C₆H₅NH]⁺ (Anilide Cation)
77~40[C₆H₅]⁺ (Phenyl Cation)
65~50[C₅H₅]⁺

The fragmentation pattern is consistent with the structure of this compound, with the base peak at m/z 92 corresponding to the stable anilide cation formed by the loss of the methanesulfonyl group. The molecular ion peak is observed at m/z 171.

Experimental Protocol for Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions were accelerated and separated by a mass analyzer, and the relative abundance of each ion was detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Compound This compound NMR_Sample Dissolve in CDCl3 Compound->NMR_Sample NMR IR_Sample Prepare KBr Pellet Compound->IR_Sample IR MS_Sample Direct Inlet Compound->MS_Sample MS NMR NMR Spectrometer NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

The Therapeutic Landscape of N-Phenylmethanesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide exploring the burgeoning therapeutic applications of N-Phenylmethanesulfonamide derivatives. This document details the synthesis, biological evaluation, and mechanisms of action of this versatile class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

This compound itself is a versatile building block in organic synthesis. However, it is the diverse array of its derivatives that has garnered significant attention within the scientific community for its broad spectrum of biological activities. These derivatives, characterized by the core phenyl ring attached to a methanesulfonamide group, have been extensively explored for their potential in treating a multitude of diseases. This technical guide provides an in-depth overview of the current research, focusing on their applications as enzyme inhibitors, anti-inflammatory agents, and anticancer therapeutics. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Derivatives of this compound have demonstrated potent inhibitory activity against several key enzymes implicated in various pathological conditions.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is associated with diseases such as glaucoma, edema, and some cancers.[1] Certain N-phenylsulfonamide derivatives have emerged as potent inhibitors of various CA isoforms.[1][2]

Quantitative Data: Carbonic Anhydrase Inhibition

Compound/DerivativeTarget Isoform(s)Inhibition Constant (Kᵢ)Reference
N-phenylsulfonamide derivative 2CA II33.5 ± 0.38 nM[1]
N-phenylsulfonamide derivative 8CA I45.7 ± 0.46 nM[1]
Pyrazole carboxamide derivative 15hCA II3.3 nM[2]
Pyrazole carboxamide derivative 10dhCA I6.2 nM[2]
Pyrazole carboxamide derivative 15hCA IX6.1 nM[2]
Pyridine substituted derivative 3hhCA IX0.24 nM[3]
Fluorinated phenylsulfamatehCA IX2.8 - 47 nM[4]
Fluorinated phenylsulfamatehCA XII1.9 - 35 nM[4]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

A common method for determining the inhibitory activity of compounds against carbonic anhydrase is the stopped-flow CO₂ hydrase assay.[5]

  • Reagents and Buffers:

    • HEPES buffer (pH 7.5) for cytosolic isoforms (e.g., hCA I, hCA II).

    • TRIS buffer (pH 8.3) with NaClO₄ for other isoforms to maintain constant ionic strength.

    • Phenol red as a pH indicator.

    • Varying concentrations of CO₂ as the substrate.

    • Purified carbonic anhydrase isoforms.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The assay is performed using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration activity.

    • The reaction mixture, containing the buffer, phenol red, and the CA enzyme, is rapidly mixed with a CO₂ solution.

    • The initial rates of the CA-catalyzed CO₂ hydration reaction are followed by monitoring the change in absorbance of the phenol red indicator at its maximum absorbance wavelength (557 nm) for a period of 10–100 seconds.

    • To determine inhibition constants (Kᵢ), the assay is performed in the presence of various concentrations of the test compound.

    • Kinetic parameters are determined by analyzing the initial reaction velocities at different substrate (CO₂) concentrations.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders.[1]

Quantitative Data: Cholinesterase Inhibition

Compound/DerivativeTarget EnzymeIC₅₀ ValueReference
N-phenylsulfonamide derivative 8AChE31.5 ± 0.33 nM (Kᵢ)[1]
N-phenylsulfonamide derivative 8BChE24.4 ± 0.29 nM (Kᵢ)[1]
Phthalimide derivative 4bAChE16.42 ± 1.07 µM[6]
Mono-sulfonamide M1AChE42.09 µg/mL[7]
Carbamate derivative 1BChE0.12 ± 0.09 µM[8]
Carbamate derivative 7BChE0.38 ± 0.01 µM[8]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against acetylcholinesterase is commonly determined using a colorimetric method developed by Ellman.[6][7]

  • Reagents and Buffers:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Acetylcholinesterase (AChE) enzyme solution.

    • Test compounds dissolved in a suitable solvent.

  • Procedure:

    • The assay is typically performed in a 96-well plate.

    • A solution of the test compound at various concentrations is pre-incubated with the AChE enzyme in the buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • The enzymatic reaction is initiated by the addition of the substrate, ATCI, and the chromogen, DTNB.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

    • The change in absorbance is monitored spectrophotometrically at 412 nm over time.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined from the dose-response curve.

Anti-inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine that plays a central role in the inflammatory cascade. Derivatives of this compound have been investigated for their ability to modulate the inflammatory response, primarily through the inhibition of TNF-α.

Quantitative Data: Anti-inflammatory and TNF-α Inhibitory Activity

Compound/DerivativeAssayActivityReference
Tetrafluorophthalimide LASSBio-1439 (2e)In vitro TNF-α inhibitionSimilar to thalidomide[9]
Carboxyamide LASSBio-596 (14)In vitro TNF-α inhibition34% inhibition at 100 µM[9]
(Z)-N-(4-(4-methoxyphenyl)-3-(2-nitrophenyl)thiazol-2(3H)-ylidene)methanesulfonamide (2i)Carrageenan-induced paw edema (in vivo)34.7% inhibition at 50 mg/kg p.o.[10]
2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4e)TNF-α cell assayIC₅₀ = 3 µM[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This is a widely used preclinical model to evaluate the anti-inflammatory activity of new compounds.[1]

  • Animals:

    • Male Wistar rats or Swiss albino mice are commonly used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan (typically 1% in saline) is made into the right hind paw of each animal to induce localized inflammation and edema.

    • The paw volume is measured at baseline (before carrageenan injection) and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

    • The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Experimental Protocol: TNF-α Inhibition Assay (L929 Cell Cytotoxicity Assay)

This cell-based assay is used to determine the ability of a compound to inhibit the cytotoxic effects of TNF-α.

  • Cell Line:

    • Mouse fibrosarcoma L929 cells are highly sensitive to TNF-α-induced apoptosis, especially in the presence of a transcription inhibitor like actinomycin D.

  • Procedure:

    • L929 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound in the presence of a fixed concentration of TNF-α and actinomycin D.

    • After an incubation period (e.g., 24 hours), cell viability is assessed using a colorimetric assay such as MTT or CCK-8, which measures mitochondrial activity.

    • The percentage of cell survival is calculated, and the IC₅₀ value for TNF-α inhibition is determined.

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound derivatives are often attributed to their modulation of key signaling pathways, such as the TNF-α and NF-κB pathways.

TNF_alpha_signaling cluster_nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B P NF_kappa_B NF-κB (p50/p65) Nucleus Nucleus NF_kappa_B->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Inhibitor Sulfonamide Derivative Inhibitor->IKK_complex Inhibition NF_kappa_B_nuc NF-κB NF_kappa_B_nuc->Inflammatory_Genes

Caption: TNF-α signaling pathway leading to inflammation.

NF_kappa_B_pathway cluster_nuc Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Activation Receptor->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_deg IκB Ubiquitination and Degradation IkB_p->IkB_deg NFkB_free Active NF-κB IkB_deg->NFkB_free Release NFkB_complex NF-κB (p50/p65) IκB Nucleus Nucleus NFkB_free->Nucleus Nuclear Translocation Gene_exp Target Gene Expression (Cytokines, Chemokines) Inhibitor Sulfonamide Derivative Inhibitor->IKK Inhibition NFkB_nuc NF-κB NFkB_nuc->Gene_exp

Caption: Canonical NF-κB signaling pathway.

Anticancer Potential

The sulfonamide moiety is present in several clinically approved anticancer drugs, and novel this compound derivatives are continuously being explored for their antitumor activities. Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell survival (like carbonic anhydrases), cell cycle arrest, and the disruption of key signaling pathways.

Quantitative Data: Anticancer Activity

Compound/DerivativeCancer Cell LineIC₅₀ ValueReference
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4eMCF-7 (Breast)1 - 10 µM[12]
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4eSK-MEL-28 (Melanoma)1 - 10 µM[12]
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4fMCF-7 (Breast)1 - 10 µM[12]
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4fSK-MEL-28 (Melanoma)1 - 10 µM[12]
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa (Cervical)7.2 ± 1.12 µM (GI₅₀)[13]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB231 (Breast)4.62 ± 0.13 µM (GI₅₀)[13]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-7 (Breast)7.13 ± 0.13 µM (GI₅₀)[13]
PEGylated imine derivative (PPEA)CT26 (Colon)0.029 mM[14]
PEGylated imine derivative (PPEA)HepG2 (Liver)0.04 mM[14]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Lines:

    • A panel of human cancer cell lines relevant to the therapeutic target.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach for 24 hours.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Workflow for Anticancer Drug Screening

anticancer_workflow synthesis Synthesis of This compound Derivatives in_vitro In Vitro Screening (e.g., MTT Assay) synthesis->in_vitro active_compounds Identification of Active Compounds in_vitro->active_compounds cell_lines Panel of Cancer Cell Lines cell_lines->in_vitro moa Mechanism of Action Studies active_compounds->moa in_vivo In Vivo Studies (Xenograft Models) active_compounds->in_vivo lead_optimization Lead Optimization moa->lead_optimization pathway_analysis Signaling Pathway Analysis pathway_analysis->moa in_vivo->lead_optimization

Caption: General workflow for anticancer drug screening.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reactions starting from commercially available materials.

Experimental Protocol: General Synthesis of Imide N-phenyl Sulfonamide Derivatives

  • Reaction Setup:

    • A flask equipped with a reflux condenser is used.

    • The key intermediate, an amine-functionalized N-phenyl sulfonamide, is heated until it melts completely.

  • Reaction:

    • A functionalized anhydride is added slowly to the molten amine.

    • The reaction mixture is stirred and heated at a high temperature (e.g., 180°C) for 1-4 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature.

    • Distilled water is added to precipitate the product.

    • The precipitate is filtered, washed with a suitable solvent like ethanol, and then dried.

    • Further purification can be achieved by recrystallization.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. The extensive research into their enzyme inhibitory, anti-inflammatory, and anticancer properties has yielded several lead compounds with significant biological activity. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for their respective targets. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical candidates. The development of advanced drug delivery systems could also help to improve the pharmacokinetic and pharmacodynamic profiles of these compounds. The continued exploration of this chemical class holds great promise for addressing unmet medical needs in various disease areas.

References

In-Depth Technical Guide to N-Phenylmethanesulfonamide (CAS Number 1197-22-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety data for N-Phenylmethanesulfonamide (CAS No. 1197-22-4). The information is presented to support research, development, and handling of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is sparingly soluble in water and stable under normal conditions.[1][2]

PropertyValueSource
Molecular Formula C₇H₉NO₂S[1][2][3]
Molecular Weight 171.21 g/mol [2]
Melting Point 93-97 °C[4]
pKa 8 ± 0.10 (Predicted)[1]
Water Solubility Sparingly soluble[1][2]
Appearance White to light beige crystalline powder[1]
Odor Odorless[1]

Safety and Handling

This compound is considered hazardous and requires careful handling. It may cause skin, eye, and respiratory tract irritation.[1][2] Ingestion may lead to irritation of the digestive tract.[2]

Hazard Identification
Hazard StatementClassification
Skin Irritation May cause skin irritation[2]
Eye Irritation May cause eye irritation[2]
Respiratory Irritation May cause respiratory tract irritation[2]
Ingestion May cause irritation of the digestive tract[2]
Recommended Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Protective gloves.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH-approved respirator when necessary.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2]
Ingestion If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]
Storage and Disposal

The compound should be stored in a cool, dry, well-ventilated area away from incompatible substances.[1][2] Spills should be cleaned up promptly using appropriate protective equipment, and the material placed in a suitable disposal container.[2]

Experimental Protocols

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance melts.

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted are recorded. This range is the melting point of the substance.

Solubility Determination

This protocol outlines a qualitative assessment of a compound's solubility in various solvents.

  • Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute).

  • Observation: The solution is visually inspected to determine if the solid has dissolved completely, partially, or not at all.

  • Repeat: The process is repeated with different solvents (e.g., water, ethanol, acetone, etc.) to determine the solubility profile.

Skin and Eye Irritation Assessment

In vitro and in vivo methods are used to assess the potential for a chemical to cause skin and eye irritation. These tests are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

  • In Vitro Methods: These methods use reconstructed human tissue models (e.g., reconstructed human epidermis) to predict skin or eye irritation potential. The test chemical is applied to the tissue model, and cell viability or tissue damage is measured.

  • In Vivo Methods: These studies, when necessary, involve applying the test substance to the skin or eyes of laboratory animals (historically rabbits) and observing the effects over a set period. The degree of irritation is scored based on the severity of redness, swelling, and other effects.

Mechanism of Action and Biological Activity

The primary role of this compound appears to be as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] It serves as an intermediate for introducing phenyl and sulfonamide groups into larger molecules.[1] While some research has explored its potential antimicrobial and antitumor properties, specific signaling pathways or detailed mechanisms of action have not been well-documented in the available literature.[1]

Visualizations

General Experimental Workflow for Chemical Characterization

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Safety Assessment cluster_3 Data Analysis & Reporting a Obtain Pure Sample of This compound b Melting Point Determination a->b c Solubility Testing a->c d Spectroscopic Analysis (NMR, IR, MS) a->d e In Vitro Toxicity Screening b->e c->e d->e f Skin & Eye Irritation Testing e->f g Compile Data f->g h Generate Safety Data Sheet g->h

Caption: General workflow for characterizing a chemical compound.

Logical Flow for Chemical Safety Assessment

G A Start: New Chemical (this compound) B Review Existing Data (Physical, Chemical, Toxicological) A->B C Data Gap Analysis B->C D Conduct In Vitro Testing (e.g., Skin/Eye Irritation Models) C->D Gaps Identified F Hazard Identification C->F No Gaps E Conduct In Vivo Testing (If necessary and justified) D->E Inconclusive Results D->F Sufficient Data E->F G Risk Characterization F->G H Develop Safety Data Sheet (SDS) & Handling Procedures G->H I End: Safe Handling Guidelines H->I

References

N-Phenylmethanesulfonamide and its Derivatives: A Comprehensive Technical Guide on their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmethanesulfonamide and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. The core structure, consisting of a phenyl ring attached to the nitrogen atom of a methanesulfonamide group, serves as a valuable scaffold in medicinal chemistry. Modifications to both the phenyl ring and the sulfonamide group have led to the discovery of potent and selective agents with therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the key biological activities of these compounds, presenting quantitative data, detailed experimental protocols for cited assays, and visual representations of relevant pathways and workflows to facilitate further research and drug development efforts.

Enzyme Inhibition

A primary area of investigation for this compound derivatives has been their role as enzyme inhibitors. These compounds have demonstrated significant inhibitory activity against several key enzymes implicated in a range of pathologies.

Carbonic Anhydrase Inhibition

This compound derivatives have been explored as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[1]

Quantitative Data: Carbonic Anhydrase Inhibition

CompoundTarget IsozymeInhibition Constant (Kᵢ)Reference
Derivative 2CA II33.5 ± 0.38 nM[1]
Derivative 8CA I45.7 ± 0.46 nM[1]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for assessing CA inhibition is a stopped-flow CO₂ hydrase assay. This technique measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

  • Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase (hCA) isozyme (e.g., hCA I or hCA II) is prepared in a suitable buffer (e.g., Tris-HCl). The this compound derivatives are dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions of known concentrations.

  • Assay Mixture: The assay is typically performed in a temperature-controlled stopped-flow instrument. The reaction mixture contains a pH indicator (e.g., phenol red) in a buffer solution.

  • Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

  • Data Analysis: The initial rates of the reaction are determined in the presence and absence of the inhibitor. The inhibition constant (Kᵢ) is then calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

G prep Prepare Enzyme and Inhibitor Solutions initiate Initiate Reaction (Mix Enzyme/Inhibitor with CO2 solution) prep->initiate mix Prepare Assay Mixture (Buffer + pH indicator) mix->initiate measure Measure Absorbance Change (Stopped-flow spectrophotometer) initiate->measure analyze Calculate Inhibition Constant (Ki) measure->analyze

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Cholinesterase Inhibition

Certain this compound derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders.[1]

Quantitative Data: Cholinesterase Inhibition

CompoundTarget EnzymeInhibition Constant (Kᵢ)Reference
Derivative 8AChE31.5 ± 0.33 nM[1]
Derivative 8BChE24.4 ± 0.29 nM[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity is the colorimetric method developed by Ellman.

  • Reagent Preparation:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • AChE enzyme solution.

    • Test compound (this compound derivative) solutions at various concentrations.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Acetylthiocholine iodide (ATCI) substrate solution.

  • Assay Procedure (96-well plate format):

    • Add the phosphate buffer, enzyme solution, and test compound to the wells of a microplate.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate.

  • Measurement:

    • Measure the absorbance at 412 nm at regular intervals. The formation of the yellow 5-thio-2-nitrobenzoate anion, produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB, is monitored.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow: Ellman's Method for AChE Inhibition

G reagents Prepare Reagents (Buffer, AChE, Inhibitor, DTNB, ATCI) incubation Incubate AChE with Inhibitor reagents->incubation reaction Initiate Reaction with ATCI and DTNB incubation->reaction measurement Measure Absorbance at 412 nm reaction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

Caption: Workflow for the Ellman's method for acetylcholinesterase inhibition.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Derivatives of N-phenylsulfonylnicotinamide have been synthesized and evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a key player in cell signaling pathways that control cell growth and proliferation, and its overactivity is a hallmark of many cancers.

Quantitative Data: EGFR Tyrosine Kinase and Antiproliferative Activity

CompoundTargetIC50 ValueReference
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide (Compound 10)EGFR TK0.09 µM[2]
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide (Compound 10)MCF-7 cancer cell line0.07 µM[2]

Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by the EGFR tyrosine kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain.

    • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP (adenosine triphosphate).

    • Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.).

    • Test compounds (N-phenylsulfonylnicotinamide derivatives).

    • Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme like HRP).

    • 96-well microplates.

  • Procedure:

    • The wells of the microplate are coated with the peptide substrate.

    • The EGFR kinase, along with the test compound at various concentrations, is added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated to allow for phosphorylation of the substrate.

    • After incubation, the wells are washed to remove excess ATP and unbound enzyme/inhibitor.

    • The amount of phosphorylated substrate is quantified by adding a detection antibody and measuring the resulting signal (e.g., colorimetric or fluorescent).

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathway: Simplified EGFR Signaling

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor N-Phenylsulfonylnicotinamide Derivative Inhibitor->Dimerization Inhibits Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Proliferation Cell Proliferation, Survival, etc. Signaling->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Antiarrhythmic Activity

Certain N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives have demonstrated Class III antiarrhythmic activity.[3] These compounds act by prolonging the cardiac action potential and the effective refractory period, which can be beneficial in treating certain types of cardiac arrhythmias.

One notable example is Ibutilide, which is used clinically to cardiovert atrial fibrillation and flutter. The this compound moiety is a key structural feature of this class of antiarrhythmic agents.

Experimental Protocol: In Vitro Cardiac Electrophysiology Assay

  • Tissue Preparation:

    • Papillary muscles are dissected from the hearts of rabbits.

    • The tissues are mounted in an organ bath superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O₂ and 5% CO₂ at a constant temperature (e.g., 37°C).

  • Electrophysiological Recordings:

    • Intracellular action potentials are recorded using glass microelectrodes filled with KCl.

    • The tissue is stimulated at a constant frequency.

  • Drug Application:

    • After a stabilization period, the test compound is added to the superfusion solution at various concentrations.

  • Data Measurement:

    • The action potential duration at different levels of repolarization (e.g., APD50 and APD90) and the effective refractory period (ERP) are measured before and after drug application.

  • Data Analysis:

    • The concentration-dependent effects of the compound on the electrophysiological parameters are determined.

Antitumor and Antimicrobial Activities

Beyond specific enzyme inhibition, various this compound derivatives have shown broader biological effects, including general antitumor and antimicrobial activities. These activities are often the result of interactions with multiple cellular targets.

Experimental Protocol: MTT Assay for Antiproliferative Activity

  • Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Compound Dilution: Serial dilutions of the this compound derivatives are prepared in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold has proven to be a rich source of biologically active compounds with potential therapeutic applications in a variety of diseases. The derivatives of this core structure have demonstrated potent and selective inhibition of key enzymes, as well as promising antiarrhythmic, antitumor, and antimicrobial activities. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the further exploration and development of this important class of molecules. The versatility of the this compound structure suggests that continued investigation will likely uncover new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.

References

Methodological & Application

experimental protocol for N-Phenylmethanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Phenylmethanesulfonamide is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] It serves as a crucial building block for introducing the phenylsulfonamide moiety into more complex molecules.[1] This compound has been investigated for potential antimicrobial and antitumor properties.[1] This application note provides a detailed experimental protocol for the synthesis of this compound, outlining the reaction conditions, purification, and characterization.

Chemical Properties

This compound is a white to light beige crystalline powder.[2][3] It is sparingly soluble in water and stable under normal laboratory conditions.[1]

PropertyValueReference
Molecular FormulaC₇H₉NO₂S[1][2][4]
Molecular Weight171.22 g/mol [2][4]
Melting Point93-97 °C[2]
AppearanceWhite to light beige crystalline powder[2][3]
CAS Number1197-22-4[1][2][5]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Aniline93.13250 g2.68
Pyridine79.10233.2 g2.95
Methanesulfonyl chloride114.55319.6 g2.79
Methylene chloride-1.25 L-
2N Sodium hydroxide-4 x 1 L-
Concentrated Hydrochloric acid-As needed-

Procedure:

The synthesis of this compound is achieved through the reaction of aniline with methanesulfonyl chloride in the presence of pyridine as a base.[5]

  • Reaction Setup: In a suitable reaction vessel, dissolve 250 g (2.68 mol) of aniline and 233.2 g (2.95 mol) of pyridine in 1.25 L of methylene chloride.[5]

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. To this cooled solution, add 319.6 g (2.79 mol) of methanesulfonyl chloride dropwise, ensuring the temperature is maintained at 0°C.[5]

  • Reaction: After the addition is complete, stir the resulting solution at 0°C for approximately 30 minutes. Then, allow the reaction mixture to warm to ambient temperature and continue stirring for about 16 hours.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract it four times with 1 L of 2N aqueous sodium hydroxide. Combine the aqueous extracts.[5]

  • Washing: Wash the combined aqueous layer with 1 L of methylene chloride to remove any remaining organic impurities.[5]

  • Precipitation: Cool the aqueous layer to approximately 0°C in an ice bath and acidify with concentrated hydrochloric acid until the pH reaches about 1. A precipitate will form.[5]

  • Isolation and Drying: Collect the precipitate by filtration and dry it thoroughly to obtain the final product, this compound.[5]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Methanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Aniline is toxic and readily absorbed through the skin.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Avoid contact with skin and eyes.[1] If skin irritation occurs, seek medical advice.[1] If in eyes, rinse cautiously with water for several minutes.[1]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Experimental Workflow

SynthesisWorkflow A 1. Dissolve Aniline & Pyridine in Methylene Chloride B 2. Cool to 0°C A->B C 3. Add Methanesulfonyl Chloride (dropwise at 0°C) B->C D 4. Stir at 0°C (30 min), then at RT (16 h) C->D E 5. Extract with 2N NaOH (4x) D->E F 6. Wash Aqueous Layer with Methylene Chloride E->F G 7. Cool Aqueous Layer to 0°C F->G H 8. Acidify with conc. HCl to pH 1 G->H I 9. Collect Precipitate by Filtration H->I J 10. Dry the Product I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: N-Phenylmethanesulfonamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arylsulfonamides are a pivotal structural motif in a vast array of pharmaceuticals and agrochemicals. The synthesis of these compounds, including N-Phenylmethanesulfonamide, has traditionally involved methods that can be harsh or generate undesirable byproducts. Modern synthetic organic chemistry has increasingly turned to transition-metal catalyzed cross-coupling reactions as a robust and efficient alternative. This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives using palladium- and copper-catalyzed cross-coupling methodologies. The focus is on providing reproducible experimental procedures and comparative data to aid in the development of efficient synthetic routes.

The primary cross-coupling method detailed is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2][3] In this context, methanesulfonamide is utilized as the amine equivalent to couple with various aryl halides. Additionally, copper-catalyzed N-arylation reactions will be discussed as a complementary approach.[4]

Palladium-Catalyzed N-Arylation of Methanesulfonamide (Buchwald-Hartwig Amination)

The palladium-catalyzed N-arylation of methanesulfonamide with aryl halides is a highly efficient method for the synthesis of N-arylmethanesulfonamides.[1][2] This approach is noted for its mild reaction conditions, broad substrate scope, and high yields.

Reaction Scheme:
Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the palladium-catalyzed N-arylation of methanesulfonamide with various aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromotoluene[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)K₂CO₃2-MeTHF801895[2]
24-Chlorotoluene[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)K₂CO₃2-MeTHF801892[2]
34-Bromoanisole[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)K₂CO₃2-MeTHF801898[2]
44-Chloroanisole[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)K₂CO₃2-MeTHF801896[2]
51-Bromo-4-(trifluoromethyl)benzene[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)K₂CO₃2-MeTHF801899[2]
64-Chlorobromobenzene[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)K₂CO₃2-MeTHF801890[2]
72-Bromotoluene[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)K₂CO₃2-MeTHF801891[2]
81-Bromonaphthalene[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)K₂CO₃2-MeTHF801894[2]
Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation

Materials:

  • Aryl halide (1.0 mmol)

  • Methanesulfonamide (1.2 mmol)

  • [Pd(allyl)Cl]₂ (0.005 mmol, 0.5 mol%)

  • t-BuXPhos (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (reaction tube, condenser, magnetic stirrer)

Procedure:

  • To a dry reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), methanesulfonamide (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving [Pd(allyl)Cl]₂ (0.005 mmol) and t-BuXPhos (0.02 mmol) in anhydrous 2-MeTHF (1 mL).

  • Add the catalyst premix to the reaction tube.

  • Add the remaining anhydrous 2-MeTHF (4 mL) to the reaction tube.

  • Seal the reaction tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylmethanesulfonamide.

experimental_workflow reagents 1. Add Reagents Aryl Halide, Methanesulfonamide, K2CO3 to Reaction Tube addition 3. Add Catalyst Premix and Solvent reagents->addition catalyst 2. Prepare Catalyst Premix [Pd(allyl)Cl]2, t-BuXPhos in 2-MeTHF catalyst->addition reaction 4. Heat Reaction 80 °C, 18 hours addition->reaction workup 5. Aqueous Workup EtOAc, H2O, Brine reaction->workup purification 6. Purification Column Chromatography workup->purification product N-Aryl-methanesulfonamide purification->product

Caption: Palladium-Catalyzed N-Arylation Workflow.

Copper-Catalyzed N-Arylation of Methanesulfonamide

An alternative to palladium catalysis is the use of copper catalysts for the N-arylation of sulfonamides.[4] This method can be advantageous due to the lower cost of copper compared to palladium.

Reaction Scheme:
Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the copper-catalyzed N-arylation of methanesulfonamide with various aryl bromides.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1BromobenzeneCuI (20)Cs₂CO₃DMF13518-2467[3]
24-BromotolueneCuI (20)Cs₂CO₃DMF13518-2472[3]
34-BromoanisoleCuI (20)Cs₂CO₃DMF13518-2478[4]
43-BromoanisoleCuI (20)Cs₂CO₃DMF13518-2475[4]
51-Bromo-4-fluorobenzeneCuI (20)Cs₂CO₃DMF13518-2465[4]
62-BromotolueneCuI (20)Cs₂CO₃DMF13518-2445[4]
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation

Materials:

  • Aryl bromide (1.0 mmol)

  • Methanesulfonamide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.2 mmol, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF), anhydrous (3 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (reaction vial, magnetic stirrer)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), methanesulfonamide (1.0 mmol), copper(I) iodide (0.2 mmol), and cesium carbonate (2.0 mmol).

  • Add anhydrous dimethylformamide (3 mL).

  • Seal the vial and place it in a preheated oil bath at 135 °C.

  • Stir the reaction mixture for 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylmethanesulfonamide.

catalytic_cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (Ar-X) amide_complex Ar-Pd(II)(NHSO2Me)L2 pd_complex->amide_complex Amine Coordination & Deprotonation (MeSO2NH2, Base) amide_complex->pd0 Reductive Elimination product Ar-NHSO2Me amide_complex->product

Caption: Buchwald-Hartwig Catalytic Cycle.

Conclusion

The use of palladium- and copper-catalyzed cross-coupling reactions provides a versatile and efficient platform for the synthesis of this compound and its analogs. The Buchwald-Hartwig amination, in particular, offers mild conditions and high yields for a wide range of aryl halides. The choice between palladium and copper catalysis may depend on factors such as cost, substrate scope, and desired reaction conditions. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for the Scale-Up Synthesis of N-Phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmethanesulfonamide is a key intermediate in the synthesis of various biologically active compounds and a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis involves the reaction of aniline with methanesulfonyl chloride in the presence of a base. This document provides a detailed protocol for the scale-up synthesis of this compound, including reaction setup, work-up, purification, and characterization, tailored for a research environment.

Chemical Properties and Data

PropertyValueReference
Molecular FormulaC₇H₉NO₂S[3]
Molecular Weight171.22 g/mol [3]
AppearanceWhite to light beige crystalline powder[1][4]
Melting Point93-97 °C[4]
CAS Number1197-22-4[3]

Scale-Up Synthesis Protocol

This protocol is adapted for a gram-scale synthesis suitable for research and development laboratories.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Aniline93.1350.0 g0.537
Methanesulfonyl Chloride114.5564.2 g (44.1 mL)0.560
Pyridine79.1046.5 g (47.5 mL)0.588
Dichloromethane (DCM)-500 mL-
2 M Sodium Hydroxide (NaOH)-As required-
Concentrated Hydrochloric Acid (HCl)-As required-
Ethanol-For recrystallization-

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aniline (50.0 g, 0.537 mol) and pyridine (46.5 g, 0.588 mol) in dichloromethane (500 mL).

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0-5 °C using an ice bath. Slowly add methanesulfonyl chloride (64.2 g, 0.560 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 16-24 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 2 M NaOH (2 x 200 mL) and water (200 mL).

    • Combine the aqueous layers and back-extract with DCM (100 mL) to recover any dissolved product.

    • Carefully acidify the combined aqueous layers with concentrated HCl to pH 1-2 while cooling in an ice bath. A white precipitate will form.

  • Isolation:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water (3 x 100 mL).

    • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification:

Recrystallization is an effective method for purifying this compound.

  • Solvent Selection: Ethanol is a suitable solvent for recrystallization.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • If colored impurities are present, treat the hot solution with activated charcoal and filter through a fluted filter paper.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Yield and Purity:

ParameterExpected Value
Crude Yield85-95%
Purified Yield70-85%
Purity (by HPLC/NMR)>98%

Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of this compound shows characteristic peaks for the N-H, S=O, and aromatic C-H bonds.

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3250-3350
Aromatic C-H Stretch3000-3100
S=O Asymmetric Stretch1320-1340
S=O Symmetric Stretch1150-1170

Reference IR spectrum can be found at the NIST WebBook.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 6.80 (br s, 1H, NH), 2.95 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 129.5, 125.0, 121.0, 40.5.

Reference NMR data can be found on PubChem.[3]

Visualizations

reaction_mechanism cluster_reactants Reactants cluster_product Product Aniline Aniline intermediate Tetrahedral Intermediate Aniline->intermediate Nucleophilic Attack MsCl Methanesulfonyl Chloride MsCl->intermediate Pyridine Pyridine (Base) Pyridine->intermediate Proton Abstraction Product This compound intermediate->Product Chloride Elimination

Caption: Reaction mechanism for the synthesis of this compound.

synthesis_workflow start Start dissolve Dissolve Aniline and Pyridine in Dichloromethane start->dissolve cool Cool to 0-5 °C dissolve->cool add_mscl Add Methanesulfonyl Chloride (dropwise) cool->add_mscl react_cold Stir at 0-5 °C for 30 min add_mscl->react_cold react_rt Stir at Room Temperature for 16-24 hours react_cold->react_rt workup Aqueous Work-up (NaOH wash, Acidification) react_rt->workup isolate Isolate Crude Product (Filtration) workup->isolate purify Purify by Recrystallization (Ethanol) isolate->purify characterize Characterize Final Product (NMR, IR, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for the scale-up synthesis of this compound.

References

Application of N-Phenylmethanesulfonamide in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmethanesulfonamide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1] Its structural motif, featuring a sulfonamide linkage to a phenyl group, is a key component in the design of modern herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of select agrochemicals derived from this compound and its analogs, highlighting its importance in the development of crop protection agents.

Application in Herbicide Synthesis

This compound derivatives are prominently featured in the synthesis of herbicides, particularly those that act as protoporphyrinogen oxidase (PPO) inhibitors. These herbicides interfere with chlorophyll biosynthesis in susceptible plants, leading to the accumulation of toxic intermediates, cell membrane disruption, and ultimately, rapid desiccation and death of the weed.[2]

Featured Herbicide: Sulfentrazone

Sulfentrazone is a selective, broad-spectrum herbicide used for the control of various broadleaf and grass weeds in crops such as soybeans and sugarcane.[2] It is chemically known as N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide.[2]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Sulfentrazone acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to the highly reactive protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates singlet oxygen, a reactive oxygen species that causes lipid peroxidation and rapid destruction of cell membranes, leading to the death of the plant.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulation Accumulation & Oxidation Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll & Heme Biosynthesis Protoporphyrin_IX->Chlorophyll Cell_Damage Cell Membrane Damage Protoporphyrin_IX->Cell_Damage + Light, O₂ Sulfentrazone Sulfentrazone Sulfentrazone->PPO Inhibition Accumulation->Protoporphyrin_IX

Figure 1: Mechanism of action of Sulfentrazone as a PPO inhibitor.

Experimental Protocols: Herbicide Synthesis

Protocol 1: Synthesis of Sulfentrazone Precursor (Cyclization Step)

This protocol describes a key cyclization step in the synthesis of a precursor to sulfentrazone.

Reaction:

Materials:

  • 2,4-dichloroaniline derivative

  • Acetaldehyde

  • Sodium cyanate (NaOCN)

  • tert-Butanol (solvent)

  • Acetic acid (catalyst)

Procedure:

  • Dissolve the 2,4-dichloroaniline derivative in tert-butanol in a suitable reaction vessel.

  • Add acetaldehyde and sodium cyanate to the mixture.

  • Introduce a catalytic amount of acetic acid to the reaction mixture.

  • Maintain the reaction temperature between 10-15 °C.

  • Stir the reaction mixture until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the cyclized product can be isolated and purified using standard laboratory procedures.

Quantitative Data:

Parameter Value Reference

| Yield | 89.3% |[3] |

Protocol 2: Purification of Crude Sulfentrazone

This protocol outlines a high-yielding extraction process for the purification of sulfentrazone.[1]

Materials:

  • Crude N-(2,4-dichloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl) methanesulfonamide (Sulfentrazone)

  • Ethylene dichloride

  • Water

  • Aqueous sodium carbonate solution

  • Concentrated hydrochloric acid

Procedure:

  • To the crude sulfentrazone product, add ethylene dichloride and water.

  • Stir the mixture for 15 minutes and then separate the layers.

  • Distill the ethylene dichloride layer to remove approximately 80% of the solvent.

  • Add water to the concentrated crude mass and heat to 60-65°C.

  • Add an aqueous solution of sodium carbonate and continue heating and stirring.

  • Slowly add an aqueous solution of concentrated hydrochloric acid.

  • After stirring, the purified sulfentrazone will precipitate out of the solution.

  • Collect the precipitate by filtration and dry to obtain the final product.

Quantitative Data:

Parameter Value Reference
Yield 90% [1]
Purity 99.4% [1]

| Total Impurities | < 0.6% |[1] |

Application in Fungicide Synthesis

This compound derivatives have also been successfully developed as potent fungicides. By modifying the substituents on both the phenyl ring and the sulfonyl group, a diverse library of compounds with significant activity against various plant pathogens can be synthesized.

Featured Fungicides: N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-phenylethylsulfonamide Derivatives

This class of compounds has demonstrated significant fungicidal activity, particularly against Botrytis cinerea, the causal agent of gray mold disease in many crops.

General Synthesis Workflow:

Fungicide_Synthesis_Workflow Start Substituted Aniline Intermediate1 N-Substituted Sulfonamide Start->Intermediate1 + Sulfonyl Chloride Intermediate2 2-Oxoethyl- sulfonamide Intermediate1->Intermediate2 + 2-Haloacetophenone Intermediate3 2-Hydroxyethyl- sulfonamide Intermediate2->Intermediate3 Reduction (NaBH₄) Final_Product 2-Acyloxyethyl- sulfonamide Intermediate3->Final_Product Acylation

Figure 2: General workflow for the synthesis of fungicidal sulfonamide derivatives.

Experimental Protocols: Fungicide Synthesis

Protocol 3: Synthesis of N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethylsulfonamide (IV-5)

This protocol describes the synthesis of a specific fungicidal compound from a 2-oxoethylsulfonamide precursor.

Reaction:

Materials:

  • N-(2-trifluoromethyl-4-chlorophenyl)-2-(3,5-difluorophenyl)-2-oxoethylsulfonamide

  • Sodium borohydride (NaBH₄)

  • Methanol (solvent)

Procedure:

  • Dissolve the N-(2-trifluoromethyl-4-chlorophenyl)-2-(3,5-difluorophenyl)-2-oxoethylsulfonamide in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution with stirring.

  • Continue stirring at room temperature for 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethylsulfonamide.

Quantitative Biological Activity Data:

The following table summarizes the in vitro fungicidal activity (EC₅₀ values) of selected synthesized this compound derivatives against two strains of Botrytis cinerea.

Compound IDSubstituent on Phenyl RingEC₅₀ (mg L⁻¹) vs. B. cinerea DL-11EC₅₀ (mg L⁻¹) vs. B. cinerea HLD-15Reference
III-133,5-difluoro1.583.48[4]
IV-53,5-difluoro (hydroxyethyl)0.700.61[1]
V-13,5-difluoro (acetoxyethyl)0.103.32[4]
V-93,5-difluoro (propionyloxyethyl)0.017.72[4]
Procymidone(Commercial Fungicide)2.5915.95[4]
Chlorothalonil(Commercial Fungicide)1.6617.52[4]

Application in Insecticide Synthesis

While the sulfonamide moiety is a known pharmacophore in various bioactive molecules, detailed experimental protocols for the synthesis of insecticides starting directly from this compound are less commonly reported in readily available literature. However, the general synthetic strategies employed for creating herbicide and fungicide analogs, which involve modifications of the aromatic ring and the nitrogen of the sulfonamide group, are applicable to the design and synthesis of novel insecticidal candidates. The development of new insecticidal sulfonamides often involves the reaction of substituted anilines with various sulfonyl chlorides, followed by further structural modifications.

Conclusion

This compound and its derivatives are undeniably valuable synthons in the field of agrochemical research and development. The protocols and data presented herein for the synthesis of a potent herbicide and a class of effective fungicides underscore the versatility of this chemical scaffold. Further exploration of the chemical space around the this compound core holds significant promise for the discovery of new and improved crop protection agents with diverse modes of action.

References

Application Notes and Protocols for the Development of Novel Compounds from N-Phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel therapeutic agents derived from the scaffold of N-Phenylmethanesulfonamide. This document outlines the rationale, potential therapeutic applications, and detailed protocols for the synthesis and biological evaluation of new chemical entities based on this versatile starting material.

This compound is a valuable building block in medicinal chemistry, offering a foundation for the synthesis of a wide array of derivatives.[1][2] The sulfonamide group is a key pharmacophore found in numerous clinically approved drugs, exhibiting a broad spectrum of biological activities.[3][4] These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[3][4] The phenyl ring and the sulfonamide linker provide opportunities for chemical modification to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Therapeutic Potential and Rationale

The development of novel compounds from this compound is driven by the pursuit of new therapeutics with improved efficacy, selectivity, and safety profiles. The core structure can be functionalized to target a variety of biological macromolecules. Documented biological activities of N-phenylsulfonamide derivatives include:

  • Enzyme Inhibition: A significant area of application for sulfonamide derivatives is in the inhibition of various enzymes.

    • Carbonic Anhydrase (CA) Inhibition: Derivatives have shown potent inhibition of CA isoenzymes I and II, which are therapeutic targets for conditions like glaucoma and edema.[5]

    • Cholinesterase (AChE and BChE) Inhibition: Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[5]

    • Tyrosine Kinase (TK) Inhibition: Certain derivatives have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) TK, a target in cancer therapy.[6]

    • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: This enzyme is a target for the treatment of metabolic syndrome and type 2 diabetes.[7]

  • Anti-inflammatory Activity: N-phenylsulfonamide derivatives have been investigated for their potential to modulate inflammatory responses, for instance by targeting TNF-α production.

  • Antiarrhythmic Activity: Specific modifications to the this compound scaffold have led to compounds with Class III antiarrhythmic properties.[8]

  • Antimicrobial Activity: The sulfonamide moiety is a classic antibacterial pharmacophore, and novel derivatives continue to be explored for their efficacy against various bacterial strains.[3]

Data Summary: Biological Activities of this compound Derivatives

The following tables summarize quantitative data for the biological activity of various this compound derivatives as reported in the literature.

Table 1: Enzyme Inhibition Data for N-Phenylsulfonamide Derivatives

Compound IDTarget EnzymeInhibition Constant (Kᵢ) / IC₅₀ (nM)Reference
Compound 2 Carbonic Anhydrase II (CA II)Kᵢ: 33.5 ± 0.38 nM[5]
Compound 8 Carbonic Anhydrase I (CA I)Kᵢ: 45.7 ± 0.46 nM[5]
Compound 8 Acetylcholinesterase (AChE)Kᵢ: 31.5 ± 0.33 nM[5]
Compound 8 Butyrylcholinesterase (BChE)Kᵢ: 24.4 ± 0.29 nM[5]
Compound 10 EGFR Tyrosine KinaseIC₅₀: 90 nM[6]

Table 2: Antiproliferative Activity of N-Phenylsulfonylnicotinamide Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Compound 10 MCF-7 (Breast Cancer)0.07[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of novel this compound derivatives and their subsequent biological evaluation.

Protocol 1: General Synthesis of N-Aryl/Heteroaryl Methanesulfonamide Derivatives

This protocol is a generalized procedure based on common sulfonamide synthesis methods.[9][10][11]

Objective: To synthesize a library of N-substituted methanesulfonamide derivatives for biological screening.

Materials:

  • This compound or a suitable aniline/heterocyclic amine precursor

  • Methanesulfonyl chloride

  • Appropriate aryl/heteroaryl halide or boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos) for cross-coupling reactions

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Toluene)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Synthesis of the Sulfonamide Core (if starting from an amine): a. Dissolve the starting aniline or heterocyclic amine (1 equivalent) in anhydrous DCM or pyridine. b. Cool the solution to 0 °C in an ice bath. c. Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. d. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

  • Functionalization of the Aryl Ring (e.g., via Suzuki Cross-Coupling): a. To a reaction vessel, add the N-(halophenyl)methanesulfonamide (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), palladium acetate (0.05 equivalents), Xantphos (0.1 equivalents), and potassium carbonate (2 equivalents). b. Purge the vessel with an inert gas (e.g., argon or nitrogen). c. Add anhydrous toluene or another suitable solvent. d. Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS. e. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite. f. Wash the filtrate with water and brine. g. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. h. Purify the residue by silica gel column chromatography to yield the desired this compound derivative.

  • Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from methodologies used to evaluate sulfonamide-based inhibitors.[5]

Objective: To determine the inhibitory potency of synthesized compounds against human carbonic anhydrase isoenzymes I and II.

Materials:

  • Purified human carbonic anhydrase I and II (hCA I and hCA II)

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • Synthesized this compound derivatives dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the synthesized compounds in DMSO (e.g., 10 mM).

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the hCA I or hCA II enzyme solution.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the NPA substrate solution.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each compound concentration relative to a control reaction without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) for the substrate is known.

Protocol 3: In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol is a general method for assessing the inhibition of EGFR tyrosine kinase activity.[6]

Objective: To evaluate the inhibitory effect of the synthesized compounds on the kinase activity of EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Synthesized compounds in DMSO

  • A method for detecting phosphorylation (e.g., ELISA-based assay with an anti-phosphotyrosine antibody or a radiometric assay with [γ-³²P]ATP)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound solution.

  • Add the EGFR enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

  • Terminate the reaction (e.g., by adding EDTA).

  • Detect the level of substrate phosphorylation using a suitable method.

  • Calculate the percentage of inhibition for each compound concentration compared to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate key aspects of the development and application of novel compounds from this compound.

G cluster_synthesis Synthetic Workflow Start This compound Modification Chemical Modification (e.g., Halogenation, Nitration) Start->Modification Functionalization Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Modification->Coupling Introduction of Diversity Library Diverse Library of Derivatives Coupling->Library Synthesis

Caption: A generalized workflow for the synthesis of a diverse library of compounds from this compound.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates Derivative N-Phenylsulfonamide Derivative Derivative->EGFR Inhibits ATP ATP ADP ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a novel N-Phenylsulfonamide derivative.

G cluster_sar Structure-Activity Relationship (SAR) Logic Core This compound Core Phenyl Ring Sulfonamide Linker R_Group R-Group Substitutions (Position, Electronic Properties, Sterics) Core:f0->R_Group Modify Core:f1->R_Group Modify Activity Biological Activity (Potency, Selectivity) R_Group->Activity Influences

Caption: Logical relationship for Structure-Activity Relationship (SAR) studies of this compound derivatives.

References

Application Notes and Protocols for Enzymatic Inhibition Studies with N-Phenylmethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting enzymatic inhibition studies using N-Phenylmethanesulfonamide derivatives. This class of compounds has shown significant potential as inhibitors of various key enzymes implicated in a range of diseases, including cancer, neurological disorders, and metabolic diseases.

Application Notes

This compound derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their ability to inhibit a wide array of enzymes. Their general structure, characterized by a methanesulfonamide group attached to a phenyl ring, allows for diverse substitutions, enabling the fine-tuning of their inhibitory potency and selectivity.

Key therapeutic targets for this compound derivatives include:

  • Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and are crucial targets in conditions like glaucoma, edema, and certain types of cancer. This compound derivatives have been shown to be potent inhibitors of various CA isoforms.[1][2]

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease.[1][2]

  • Kinases: Cyclin-dependent kinases (CDKs), for example, are central to cell cycle regulation, and their dysregulation is a hallmark of cancer.[3] Specific this compound derivatives have demonstrated inhibitory activity against CDKs.[3]

  • Proteases: This broad class of enzymes is involved in numerous physiological processes. This compound derivatives have been investigated as inhibitors of viral proteases like HIV-1 protease and matrix metalloproteinases (MMPs) involved in cancer metastasis.[4][5]

  • HMG-CoA Reductase: This enzyme is the rate-limiting step in cholesterol biosynthesis, making it a critical target for cardiovascular disease therapies.[6]

The development of this compound-based inhibitors often involves iterative cycles of chemical synthesis, enzymatic screening, and structure-activity relationship (SAR) studies to optimize their efficacy and safety profiles.

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected this compound derivatives against various enzymes as reported in the literature.

Table 1: Inhibition of Carbonic Anhydrases and Cholinesterases by this compound Derivatives [1]

CompoundTarget EnzymeInhibition Constant (Kᵢ) (nM)
Compound 8 Carbonic Anhydrase I (CA I)45.7 ± 0.46
Compound 2 Carbonic Anhydrase II (CA II)33.5 ± 0.38
Compound 8 Acetylcholinesterase (AChE)31.5 ± 0.33
Compound 8 Butyrylcholinesterase (BChE)24.4 ± 0.29

Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by this compound Derivatives [3]

CompoundIC₅₀ (µM)
3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide 0.21
N-(4-tert-Butylphenyl)-1-[3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenyl]methanesulfonamide 34

Table 3: Inhibition of HMG-CoA Reductase by a Methanesulfonamide Pyrimidine Derivative [6]

CompoundIC₅₀ (nM)
Monocalcium bis(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate (3a) 11

Table 4: Inhibition of Urease by Sulfonamide Derivatives [7]

CompoundIC₅₀ (µM)
YM-1 1.98 ± 0.02
YM-2 1.90 ± 0.02
YM-3 2.02 ± 0.01
Thiourea (Positive Control) 0.92 ± 0.03

Experimental Protocols

This section provides detailed methodologies for key enzymatic inhibition assays relevant to the study of this compound derivatives.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol is adapted for measuring the inhibition of the CO₂ hydration activity of carbonic anhydrase.[8]

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase (e.g., hCA I, hCA II, hCA IX)

  • This compound derivative (inhibitor)

  • CO₂-saturated water

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (Na₂SO₄) (20 mM, for maintaining ionic strength)

  • Phenol red indicator (0.2 mM)

  • DMSO (for dissolving inhibitor)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified CA enzyme in HEPES buffer.

    • Dissolve the this compound derivative in DMSO to create a stock solution. Further dilutions should be made in the assay buffer.

  • Assay Mixture Preparation:

    • In the spectrophotometer cell, prepare a solution containing HEPES buffer, sodium sulfate, and phenol red indicator.

    • Add the desired concentration of the this compound derivative (or DMSO for control) to the cell.

    • Add the CA enzyme to the mixture and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Kinetic Measurement:

    • Rapidly mix the enzyme/inhibitor solution with CO₂-saturated water using the stopped-flow instrument.

    • Monitor the change in absorbance at 557 nm over time (typically 10-100 seconds). The decrease in pH due to carbonic acid formation will cause a color change in the phenol red indicator.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition by comparing the rates in the presence and absence of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against a range of inhibitor concentrations. Ki values can be determined using the Cheng-Prusoff equation if the inhibition mechanism is known.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[9][10]

Materials:

  • 96-well microplate reader

  • Purified Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • This compound derivative (inhibitor)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • DMSO (for dissolving inhibitor)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the inhibitor in DMSO.

    • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add:

      • 140 µL of phosphate buffer

      • 10 µL of the inhibitor solution at various concentrations (or DMSO for control)

      • 10 µL of AChE solution (e.g., 1 U/mL)

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of DTNB solution (e.g., 10 mM) to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution (e.g., 14 mM).

    • Shake the plate for 1 minute.

    • Measure the absorbance at 412 nm at multiple time points or after a fixed incubation period (e.g., 10 minutes). The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction from the change in absorbance over time.

    • The percentage of inhibition is calculated as: [1 - (Rate with inhibitor / Rate of control)] x 100.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay (Luminescence-Based)

This protocol utilizes a luminescence-based assay to measure the remaining ATP after the kinase reaction, which is inversely proportional to kinase activity.[11][12]

Materials:

  • Luminometer-compatible 96- or 384-well plates

  • Recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme complex

  • This compound derivative (inhibitor)

  • Kinase substrate (e.g., Histone H1 peptide)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • DMSO (for dissolving inhibitor)

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the this compound derivative in DMSO and then in kinase assay buffer.

    • In each well of the plate, add the inhibitor solution (or DMSO for control).

  • Kinase Reaction:

    • Add the CDK2/Cyclin enzyme complex to each well.

    • Prepare a substrate/ATP mix in the kinase assay buffer and add it to each well to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Luminescence Detection:

    • Add the luminescence-based ATP detection reagent to each well. This reagent will lyse the cells (if a cell-based assay) and contains luciferase and luciferin to generate a light signal from the remaining ATP.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • A lower luminescence signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percentage of inhibition based on the luminescence signals of the control and inhibitor-treated wells.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for enzymatic inhibition studies.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Enzymatic Screening cluster_mechanism Mechanism of Action Studies cluster_cellular Cellular & In Vivo Evaluation synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_assay Primary Enzyme Inhibition Assay (e.g., at a single high concentration) characterization->primary_assay dose_response Dose-Response Assay (IC50 Determination) primary_assay->dose_response Active Compounds kinetic_studies Kinetic Studies (e.g., Lineweaver-Burk plot) to determine inhibition type dose_response->kinetic_studies selectivity Selectivity Profiling (testing against related enzymes) dose_response->selectivity cell_based Cell-Based Assays (e.g., cytotoxicity, pathway analysis) kinetic_studies->cell_based selectivity->cell_based in_vivo In Vivo Studies (e.g., animal models of disease) cell_based->in_vivo Promising Leads cdk2_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cyclinD Cyclin D Synthesis erk->cyclinD cdk46 CDK4/6 cyclinD->cdk46 rb Rb cdk46->rb phosphorylates e2f E2F rb->e2f releases cyclinE Cyclin E Synthesis e2f->cyclinE cdk2 CDK2 cyclinE->cdk2 cdk2->rb hyper-phosphorylates s_phase S-Phase Entry (DNA Replication) cdk2->s_phase promotes inhibitor This compound Derivative inhibitor->cdk2 ache_pathway presynaptic Presynaptic Neuron ach_vesicle Vesicle presynaptic->ach_vesicle synthesis & packaging postsynaptic Postsynaptic Neuron ach Acetylcholine (ACh) ach_receptor ACh Receptor ach->ach_receptor binds to ache Acetylcholinesterase (AChE) ach->ache hydrolyzed by ach_vesicle->ach release into synaptic cleft ach_receptor->postsynaptic signal transduction choline_acetate Choline + Acetate ache->choline_acetate inhibitor This compound Derivative inhibitor->ache inhibits ca9_pathway hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_gene CA9 Gene Transcription hif1a->ca9_gene ca9_protein Carbonic Anhydrase IX (CA IX) (on cell surface) ca9_gene->ca9_protein h_hco3 H⁺ + HCO₃⁻ ca9_protein->h_hco3 extracellular_acidosis Extracellular Acidosis ca9_protein->extracellular_acidosis contributes to intracellular_ph Maintained Intracellular pH ca9_protein->intracellular_ph helps maintain co2_h2o CO₂ + H₂O co2_h2o->ca9_protein invasion Invasion & Metastasis extracellular_acidosis->invasion cell_survival Tumor Cell Survival & Proliferation intracellular_ph->cell_survival inhibitor This compound Derivative inhibitor->ca9_protein

References

Application Notes and Protocols: N-Phenylmethanesulfonamide as a Precursor for Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfonamides represent a cornerstone class of synthetic antimicrobial agents and are integral to the development of a wide range of pharmaceuticals.[1] These organosulfur compounds, characterized by a -SO₂NH₂ or -SO₂NH- group, exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic effects.[1][2][3] N-Phenylmethanesulfonamide and its derivatives serve as versatile precursors and scaffolds in medicinal chemistry, providing a foundational structure for the synthesis of novel therapeutic agents.[4][5] Their utility lies in the ability to undergo various chemical modifications to produce a library of compounds with diverse biological activities.[2] This document provides detailed protocols and application notes on utilizing this compound-type structures as precursors for synthesizing new sulfonamide-based drug candidates.

Application Note 1: Synthesis of Novel Sulfonamide Derivatives

The chemical structure of existing sulfonamides can be modified to generate novel derivatives with potentially enhanced or different biological activities. A common strategy involves the diazotization of an aromatic amine on the sulfonamide scaffold, followed by substitution reactions to introduce new functional groups. This process uses the parent sulfonamide as a direct precursor for more complex molecules.

Experimental Protocol: Synthesis of N-(4-azidophenyl)-4-methylbenzenesulfonamide

This protocol details a two-step synthesis starting from a commercially available sulfonamide, demonstrating its use as a precursor. The first step involves the formation of a diazonium salt, which is then converted to an azide derivative.

Materials:

  • p-Toluenesulfonamide (or appropriate starting sulfonamide)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Step 1: Diazonium Salt Formation

    • Dissolve the starting sulfonamide (1 mmol) in a solution of concentrated HCl (3 mL) and water (3 mL) in a beaker, cooling the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 mmol in 2 mL of water) dropwise to the sulfonamide solution while maintaining the temperature between 0-5 °C and stirring continuously.

    • Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete formation of the diazonium salt intermediate.

  • Step 2: Azide Formation

    • In a separate beaker, dissolve sodium azide (1.2 mmol) in a minimal amount of cold distilled water.

    • Slowly add the freshly prepared, cold diazonium salt solution to the sodium azide solution with vigorous stirring. Keep the reaction mixture in the ice bath.

    • Allow the reaction to proceed for 30 minutes with continuous stirring.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold distilled water, and dry under vacuum to yield the final product, N-(4-azidophenyl)-4-methylbenzenesulfonamide.

Logical Workflow for Sulfonamide Derivatization

The following diagram illustrates the general workflow for modifying a primary aromatic sulfonamide to create novel derivatives.

G Workflow for Sulfonamide Derivatization cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Nucleophilic Substitution A Primary Aromatic Sulfonamide (e.g., p-Toluenesulfonamide) B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C Azide Derivative (e.g., N-(4-azidophenyl)-4-methylbenzenesulfonamide) B->C NaN₃ D Other Derivatives (via Sandmeyer, etc.) B->D CuX (X=Cl, Br, CN)

Caption: General synthetic workflow using a sulfonamide precursor.

Quantitative Data for Synthesized Sulfonamide Derivatives

The synthesis of various sulfonamide derivatives often results in high yields. The table below summarizes data for representative compounds synthesized from sulfonamide precursors.

Compound IDStructure/NameYield (%)M.p. (°C)Reference
3 N-(4-azidophenyl)-4-methylbenzenesulfonamide--
5 5-methyl-1-(4-(4-methylphenylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxylic acid80%250-251
6 N-(4-((3-formyl-4-hydroxyphenyl)diazenyl)phenyl)-4-methylbenzenesulfonamide65%282
3c 5-(Dimethylamino)-N-phenylnaphthalene-1-sulfonamide78%-[6]
3e N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide77%-[6]
3i 5-(Dimethylamino)-N-(quinolin-3-yl)naphthalene-1-sulfonamide78%-[6]

Application Note 2: Biological Activity and Mechanism of Action

Sulfonamides derived from precursors like this compound are known to target various biological pathways. Their most famous role is as antibacterial agents that inhibit folic acid synthesis. They are also potent inhibitors of enzymes like carbonic anhydrases and cholinesterases.[1][7]

Antibacterial Mechanism of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][8] They are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By blocking this enzyme, they prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA and protein synthesis in bacteria.[1] Humans are unaffected as they obtain folic acid from their diet.

G Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Dihydropteridine pyrophosphate THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase DNA DNA, RNA, Proteins THF->DNA Sulfa Sulfonamide Drug Sulfa->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit the DHPS enzyme.

Enzyme Inhibition

Certain N-phenylsulfonamide derivatives have shown potent inhibitory activity against carbonic anhydrases (CA) and cholinesterases (AChE, BChE), which are important therapeutic targets for diseases like glaucoma and Alzheimer's, respectively.[7]

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of synthesized sulfonamide compounds on human carbonic anhydrase isoenzymes.

Materials:

  • Human CA I and CA II isoenzymes (commercially available)

  • Synthesized N-phenylsulfonamide derivatives

  • 4-Nitrophenyl acetate (substrate)

  • Tris-SO₄ buffer (pH 7.4)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation: Prepare stock solutions of the sulfonamide inhibitors in a suitable solvent (e.g., DMSO). Prepare a solution of the substrate, 4-nitrophenyl acetate.

  • Assay:

    • To each well of a 96-well plate, add Tris-SO₄ buffer.

    • Add a defined amount of CA I or CA II enzyme solution to each well.

    • Add varying concentrations of the sulfonamide inhibitor to the test wells. Include a control well with no inhibitor.

    • Initiate the enzymatic reaction by adding the 4-nitrophenyl acetate substrate to all wells.

  • Measurement: Monitor the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol by measuring the absorbance at 400 nm over time using a microplate reader.

  • Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the inhibitor concentration that causes 50% inhibition (IC₅₀). The inhibition constant (Ki) can be calculated from this data using the Cheng-Prusoff equation.

Quantitative Data for Enzyme Inhibition

The following table presents the inhibition constants (Ki) for several N-phenylsulfonamide derivatives against key human enzymes. Lower Ki values indicate more potent inhibition.

Compound IDTarget EnzymeKi (nM)Reference
Compound 2 Carbonic Anhydrase II (CA II)33.5 ± 0.38[7]
Compound 8 Carbonic Anhydrase I (CA I)45.7 ± 0.46[7]
Compound 8 Acetylcholinesterase (AChE)31.5 ± 0.33[7]
Compound 8 Butyrylcholinesterase (BChE)24.4 ± 0.29[7]

Application Note 3: Structure-Activity Relationships (SAR)

The biological activity of sulfonamides is highly dependent on the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. Modifying these positions can alter the compound's potency, selectivity, and pharmacokinetic properties.[3] For instance, substitutions on the N¹ nitrogen of the sulfonamide group generally influence the compound's acidity and antibacterial potency.[3]

G Sulfonamide Core and Associated Biological Activities cluster_activities Biological Activities Core Sulfonamide Core (R¹-SO₂-NH-R²) A Antibacterial Core->A B Anticancer Core->B C Anti-inflammatory Core->C D Diuretic (CA Inhibition) Core->D E Anticonvulsant Core->E F Antiviral Core->F

Caption: The versatile sulfonamide scaffold links to many bioactivities.

Conclusion: this compound and related structures are highly valuable precursors in the synthesis of sulfonamide drugs. The protocols and data presented here highlight the straightforward methodologies for their derivatization and the significant biological activities of the resulting compounds. By leveraging these synthetic strategies and understanding the underlying mechanisms of action, researchers can continue to develop novel and potent sulfonamide-based therapeutics for a wide array of diseases.

References

Troubleshooting & Optimization

common problems in N-Phenylmethanesulfonamide synthesis and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Phenylmethanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reaction of aniline with methanesulfonyl chloride in the presence of a base.[1][2][3] The base, typically pyridine or a tertiary amine, acts as a scavenger for the hydrochloric acid generated during the reaction. The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the product.

Q2: What are the primary reactants and reagents used in this synthesis?

A2: The primary reactants and reagents are:

  • Aniline: The amine source.

  • Methanesulfonyl Chloride: The source of the methanesulfonyl group.

  • Base: Pyridine, triethylamine, or an aqueous solution of a hydroxide (e.g., sodium hydroxide) are commonly used to neutralize the HCl byproduct.[3]

  • Solvent: Dichloromethane, toluene, or other aprotic solvents are often employed.

Q3: What are the typical yields for this compound synthesis?

A3: Yields can vary significantly depending on the reaction conditions and the scale of the synthesis. With optimized protocols, yields can be good to excellent. However, without careful optimization, yields may be moderate.[3] For instance, some studies on related sulfonamide syntheses report yields ranging from poor to high, underscoring the importance of optimizing reaction parameters.[4]

Q4: What are the main safety precautions to consider during this synthesis?

A4: Methanesulfonyl chloride is corrosive and lachrymatory and should be handled with care in a well-ventilated fume hood. Aniline is toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are important.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low product yield is a frequent issue in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Suboptimal Reaction Temperature The reaction of aniline with methanesulfonyl chloride can be exothermic.[3] Running the reaction at too high a temperature can lead to side reactions and degradation of the product. Conversely, a temperature that is too low may result in a slow or incomplete reaction. It is recommended to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[5]
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to low yields. Ensure that the methanesulfonyl chloride is the limiting reagent if aniline is readily available, or use a slight excess of the sulfonyl chloride to ensure complete conversion of the aniline. The amount of base should be sufficient to neutralize all the HCl generated.
Poor Quality of Reagents The purity of aniline and methanesulfonyl chloride is critical. Impurities in the starting materials can interfere with the reaction. Use freshly distilled aniline and high-purity methanesulfonyl chloride.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents like dichloromethane or toluene are generally suitable. The polarity of the solvent can influence the solubility of reactants and intermediates. Experiment with different solvents to find the optimal one for your specific conditions.
Insufficient Reaction Time The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
Problem 2: Presence of Impurities in the Final Product

The formation of by-products and the presence of unreacted starting materials are common sources of impurities.

Potential CauseRecommended Solution
Di-sulfonylation of Aniline If an excess of methanesulfonyl chloride is used, or if the reaction conditions are too harsh, di-sulfonylation of the aniline nitrogen can occur, leading to the formation of N,N-bis(methylsulfonyl)aniline. To minimize this, use a controlled amount of methanesulfonyl chloride and maintain a moderate reaction temperature.
Unreacted Starting Materials Incomplete reaction can leave unreacted aniline or methanesulfonyl chloride in the product mixture. Aniline can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). Unreacted methanesulfonyl chloride will be hydrolyzed during aqueous workup.
Side Reactions of the Aromatic Ring While less common with methanesulfonyl chloride, the use of more reactive sulfonylating agents or harsh conditions could potentially lead to reactions on the aromatic ring of aniline.[6] Sticking to optimized and milder reaction conditions is key.
Hydrolysis of Methanesulfonyl Chloride If there is an excessive amount of water present in the reaction mixture before the addition of aniline, the methanesulfonyl chloride can hydrolyze to methanesulfonic acid, which will not react to form the desired product. Ensure that the solvent and glassware are dry.
Problem 3: Difficulty in Product Purification and Isolation

Isolating a pure product can be challenging due to the physical properties of this compound and potential impurities.

Potential CauseRecommended Solution
Product is an Oil or Gummy Solid If the crude product does not crystallize easily, it may be due to the presence of impurities. Try to purify a small sample by column chromatography to obtain a pure seed crystal, which can then be used to induce crystallization of the bulk material.
Low Recovery from Recrystallization The choice of recrystallization solvent is crucial. This compound has moderate polarity. A solvent system (a mixture of a "good" solvent and a "poor" solvent) often gives the best results for recrystallization. Common solvent systems include ethanol/water or ethyl acetate/hexanes. To maximize recovery, cool the solution slowly and for a sufficient amount of time.[7]
Co-precipitation of Impurities During crystallization, impurities may co-precipitate with the product. If this is suspected, try a different recrystallization solvent or perform a preliminary purification step, such as passing the crude product through a short plug of silica gel.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.05 eq) dropwise to the cooled solution over a period of 15-30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification aniline Aniline dissolve Dissolve Aniline & Pyridine in DCM aniline->dissolve mesyl_chloride Methanesulfonyl Chloride add Add Methanesulfonyl Chloride mesyl_chloride->add pyridine Pyridine pyridine->dissolve dcm Dichloromethane dcm->dissolve cool Cool to 0 °C dissolve->cool cool->add react Stir at RT add->react quench Quench with Water react->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Recrystallize dry->purify product Pure this compound purify->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of this compound check_reaction Was the reaction monitored (TLC/HPLC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction went to completion check_reaction->complete Yes increase_time Increase reaction time or temperature slightly incomplete->increase_time check_reagents Are the reagents pure? complete->check_reagents impure_reagents Impure Reagents check_reagents->impure_reagents No pure_reagents Reagents are pure check_reagents->pure_reagents Yes purify_reagents Purify/distill starting materials impure_reagents->purify_reagents optimize_conditions Optimize stoichiometry, solvent, or base pure_reagents->optimize_conditions

Caption: A decision tree to diagnose and solve the problem of low product yield.

References

optimizing reaction yield for N-Phenylmethanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-Phenylmethanesulfonamide. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions to optimize reaction yield and purity.

Experimental Protocols

A standard and reliable protocol for the synthesis of this compound involves the reaction of aniline with methanesulfonyl chloride in the presence of a base.

Detailed Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and thermometer, dissolve aniline (1.0 equivalent) and a suitable base (e.g., pyridine, 1.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane, toluene, or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the solution, ensuring the temperature does not exceed 5-10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.

Data Presentation: Optimizing Reaction Parameters

ParameterVariationExpected Effect on YieldExpected Effect on PurityRationale
Temperature Low (0-5°C)May be lower due to slower reaction rate.Generally higher.Minimizes side reactions such as polysulfonylation and degradation of reactants.
Room Temp.Generally optimal.Good.A good balance between reaction rate and selectivity.
High (>40°C)May decrease.May decrease.Increased potential for side reactions and decomposition of the product.
Stoichiometry (Aniline:MsCl) Excess AnilineMay increase based on MsCl.Lower.Unreacted aniline will need to be removed during work-up.
EquimolarOptimal.Optimal.Minimizes waste and simplifies purification.
Excess MsClMay decrease.Lower.Can lead to the formation of di-sulfonated byproducts. Unreacted MsCl needs to be quenched.
Base Weak BaseLower.Lower.Incomplete neutralization of HCl byproduct can lead to side reactions with aniline.
Strong, non-nucleophilic baseHigher.Higher.Efficiently scavenges HCl without competing with aniline as a nucleophile.
Excess BaseNo significant effect on yield.May be lower.Can complicate the purification process.
Solvent Aprotic, non-polarGood.Good.Solubilizes reactants and is unreactive.
Aprotic, polarGood.Good.Can enhance reaction rates.
ProticLower.Lower.Can react with methanesulfonyl chloride, reducing the yield.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound. What are the possible causes and how can I fix it?

  • Answer:

    • Inactive Reagents: Methanesulfonyl chloride is sensitive to moisture and can hydrolyze over time. Ensure you are using a fresh or properly stored bottle. Aniline can oxidize and darken on storage; distillation of aniline before use may be necessary if it is discolored.

    • Insufficient Base: The reaction produces hydrochloric acid, which must be neutralized by a base. If the base is not present in a sufficient amount (at least stoichiometric to the methanesulfonyl chloride), the reaction mixture will become acidic, protonating the aniline and rendering it unreactive. Use at least 1.1 equivalents of a suitable base like pyridine or triethylamine.

    • Reaction Temperature Too Low: While low temperatures are generally favored for selectivity, a temperature that is too low may significantly slow down the reaction rate. Ensure the reaction is allowed to warm to room temperature and stir for a sufficient amount of time.

    • Poor Quality Solvent: The presence of water in the solvent can lead to the hydrolysis of methanesulfonyl chloride. Ensure you are using a dry, aprotic solvent.

Issue 2: Presence of Multiple Impurities in the Product

  • Question: My final product shows multiple spots on the TLC plate, even after work-up. What are these impurities and how can I avoid them?

  • Answer:

    • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted aniline and potentially residual methanesulfonyl chloride (which would likely be hydrolyzed during work-up). Ensure the reaction is run for a sufficient time and monitor by TLC.

    • Di-sulfonated Byproduct: The formation of N,N-bis(methylsulfonyl)aniline is a possible side reaction, especially if an excess of methanesulfonyl chloride is used or if the reaction temperature is too high. Use a slight excess of aniline or equimolar amounts of reactants to minimize this.

    • Hydrolysis of Methanesulfonyl Chloride: If there is moisture in your reaction, methanesulfonic acid will be formed. This will be removed during the aqueous work-up.

    • Side Reactions of Aniline: Aniline can undergo various side reactions if the conditions are not optimal. Maintaining a low temperature during the addition of methanesulfonyl chloride is crucial.

Issue 3: Reaction Stalls and Does Not Go to Completion

  • Question: My TLC analysis indicates that the reaction has stopped, with a significant amount of starting material remaining. What should I do?

  • Answer:

    • Check the Base: As mentioned, insufficient base is a common reason for reaction stalling. You can try adding another portion of the base to see if the reaction proceeds.

    • Reagent Quality: The quality of the methanesulfonyl chloride is critical. If it has degraded, the reaction will not proceed to completion.

    • Increase Reaction Time or Temperature: If the reaction is simply slow, increasing the reaction time or gently warming the reaction mixture (e.g., to 40°C) may help drive it to completion. However, be cautious as higher temperatures can also lead to more side products.

Frequently Asked Questions (FAQs)

  • Q1: What is the best base to use for this reaction?

    • A1: Pyridine and triethylamine are commonly used and effective bases for this reaction. They act as good HCl scavengers. For more sensitive substrates, a non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be used to avoid potential side reactions.

  • Q2: Can I run this reaction at room temperature from the start?

    • A2: It is highly recommended to perform the initial addition of methanesulfonyl chloride at a low temperature (0°C). This is because the reaction is exothermic, and a controlled, slow addition at low temperature minimizes the formation of byproducts. After the addition is complete, the reaction can be allowed to warm to room temperature.

  • Q3: How do I know when the reaction is complete?

    • A3: The most reliable way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture against a spot of the starting aniline. The reaction is complete when the aniline spot has disappeared.

  • Q4: My purified product is an oil, not a solid. What should I do?

    • A4: this compound is a solid at room temperature. If you obtain an oil, it is likely impure. Try to purify it again using column chromatography on silica gel. If it is still an oil, it may be a different product, and further characterization (e.g., by NMR spectroscopy) is recommended.

  • Q5: Is it necessary to use an inert atmosphere?

    • A5: While not strictly necessary for this specific reaction to proceed, using an inert atmosphere (like nitrogen or argon) is good practice in organic synthesis to prevent any potential side reactions with atmospheric oxygen and moisture, especially when working with sensitive reagents.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants: Aniline, Base, Solvent mix Mix Aniline, Base, and Solvent in Reaction Vessel prep_reactants->mix prep_reagent Prepare Methanesulfonyl Chloride Solution add Slowly Add Methanesulfonyl Chloride Solution prep_reagent->add cool Cool Mixture to 0°C mix->cool cool->add react Stir at Room Temperature (Monitor by TLC) add->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Aniline, MsCl, Base) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup reagent_issue Use Fresh/Purified Reagents check_reagents->reagent_issue Degraded? conditions_issue Optimize Conditions: - Adjust Temperature - Increase Time - Check Stoichiometry check_conditions->conditions_issue Suboptimal? workup_issue Modify Purification: - Different Solvent - Column Chromatography check_workup->workup_issue Inefficient? success Improved Yield reagent_issue->success conditions_issue->success workup_issue->success

Caption: Troubleshooting decision tree for low yield issues.

Technical Support Center: N-Phenylmethanesulfonamide Crystallization and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and purification of N-Phenylmethanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. While methanol is a commonly cited solvent, the optimal choice depends on the specific impurities present.[1] A solvent system, such as ethanol-water or acetone-hexane, can also be effective.[2][3] It is recommended to perform small-scale solubility tests with a range of solvents to determine the most effective one for your specific crude material.

Q2: My this compound appears as an oil and will not crystallize. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. To address this, try adding a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Alternatively, allow the solution to cool more slowly and ensure it is not supersaturated. Seeding the solution with a small crystal of pure this compound can also induce crystallization.

Q3: The recovered crystals are colored. How can I remove the color?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of activated charcoal to the dissolved crude product and heat the mixture for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.

Q4: The yield of my recrystallized this compound is very low. What are the possible causes?

A4: A low recovery can result from several factors.[4] Using too much solvent will result in a significant portion of the product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Cooling the solution too rapidly can lead to the formation of small, impure crystals and can trap impurities. Allowing the solution to cool slowly to room temperature before placing it in an ice bath can improve yield and purity. Finally, ensure that the final product is thoroughly dried to remove any residual solvent, which would artificially lower the calculated yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Solution is not saturated (too much solvent was used).- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.- Add a seed crystal of pure this compound.
Crystallization is too rapid, yielding fine powder. - The solution is too concentrated.- The cooling process is too fast.- Add a small amount of additional hot solvent to the dissolved product.- Allow the solution to cool slowly to room temperature on a benchtop before transferring to an ice bath. Insulating the flask can also help slow the cooling rate.
Oily precipitate forms instead of crystals. - Significant impurities are present, depressing the melting point.- The boiling point of the solvent is too high.- The solution is highly supersaturated.- Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization.- Use a lower-boiling solvent or a mixed solvent system.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.
Crystals are discolored (e.g., yellow or brown). - Presence of colored impurities from the synthesis.- Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Heat for 5-10 minutes, then perform a hot filtration to remove the charcoal before cooling.
Low recovery of pure product. - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Incomplete crystallization.- Loss of product during transfers.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and filter flask) to prevent cooling and crystallization during filtration.- Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.- Rinse all glassware with a small amount of the cold recrystallization solvent to recover any adhering product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the general procedure for purifying crude this compound using a single solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, or isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is not suitable. If the solid is insoluble or sparingly soluble, heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is likely suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for an extended period. For a more complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the melting point of this compound (93-97 °C).

Protocol 2: Two-Solvent Recrystallization of this compound

This protocol is useful when a single suitable solvent cannot be found.

Materials:

  • Crude this compound

  • A "good" solvent (in which the compound is soluble)

  • A "poor" solvent (in which the compound is insoluble, but is miscible with the "good" solvent)

  • Standard recrystallization glassware as listed in Protocol 1.

Procedure:

  • Solvent Selection: Identify a "good" solvent that readily dissolves the crude product at room temperature or upon heating. Identify a "poor" solvent in which the product is insoluble, and that is miscible with the "good" solvent (e.g., ethanol as the "good" solvent and water as the "poor" solvent).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Isolation, and Drying: Follow steps 5, 6, and 7 from the Single-Solvent Recrystallization protocol.

Visualizations

Troubleshooting_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect_crystals Collect Crystals by Vacuum Filtration ice_bath->collect_crystals Crystals Formed no_crystals No Crystals Form ice_bath->no_crystals Problem? oiling_out Oiling Out ice_bath->oiling_out Problem? low_yield Low Yield collect_crystals->low_yield Problem? colored_crystals Colored Crystals collect_crystals->colored_crystals Problem? concentrate Concentrate Solution no_crystals->concentrate Yes scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Still No Crystals slow_cool Cool More Slowly / Use Less Solvent oiling_out->slow_cool Yes check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor Yes charcoal Add Activated Charcoal & Refilter colored_crystals->charcoal Yes concentrate->cool scratch->cool slow_cool->cool charcoal->dissolve

Caption: Troubleshooting workflow for this compound crystallization.

Purification_Pathway cluster_synthesis Synthesis cluster_purification Purification aniline Aniline reaction Reaction aniline->reaction mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->reaction pyridine Pyridine pyridine->reaction crude_product Crude Product (this compound + Impurities) reaction->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Logical relationship between synthesis and purification.

References

side reactions to avoid in N-Phenylmethanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N-Phenylmethanesulfonamide, with a focus on avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound from aniline and methanesulfonyl chloride?

The primary side reactions of concern are:

  • Di-mesylation: The formation of the undesired by-product N,N-bis(methylsulfonyl)aniline. This occurs when the initially formed this compound is further sulfonylated.

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive and can be hydrolyzed by any moisture present in the reaction setup, leading to the formation of methanesulfonic acid and reducing the yield of the desired product.[1]

  • Formation of Salts: The reaction generates hydrochloric acid (HCl), which will react with the base (e.g., pyridine or triethylamine) and any unreacted aniline to form salts.

Q2: How can I prevent the formation of the di-mesylated byproduct, N,N-bis(methylsulfonyl)aniline?

Preventing di-mesylation is crucial for achieving a high yield and purity of this compound. Key strategies include:

  • Stoichiometry Control: Carefully control the molar ratio of the reactants. Using a slight excess of aniline relative to methanesulfonyl chloride can help to ensure that the sulfonylating agent is consumed before it can react with the product. A common starting point is a 1:1.05 to 1:1.1 ratio of methanesulfonyl chloride to aniline.

  • Slow Addition of Methanesulfonyl Chloride: Add the methanesulfonyl chloride to the reaction mixture dropwise and at a controlled rate. This helps to maintain a low concentration of the sulfonylating agent at any given time, favoring the reaction with the more nucleophilic aniline over the less nucleophilic this compound.

  • Temperature Control: Maintain a low reaction temperature, typically 0 °C, during the addition of methanesulfonyl chloride. Lower temperatures decrease the rate of the second sulfonylation reaction more significantly than the first.

Q3: What is the role of the base in this reaction, and how does its choice affect the outcome?

A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] This prevents the protonation of aniline, which would render it non-nucleophilic and halt the reaction.

  • Pyridine: Often used as both a base and a solvent. It is effective at scavenging HCl.

  • Triethylamine (TEA): A stronger, non-nucleophilic base that is also commonly used.

The choice of base can influence the reaction rate and the side product profile. It is crucial to use at least a stoichiometric equivalent of the base relative to the methanesulfonyl chloride.

Q4: My reaction yield is low. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors:

  • Hydrolysis of Methanesulfonyl Chloride: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]

  • Incomplete Reaction: Verify that the reaction has gone to completion using thin-layer chromatography (TLC). If the reaction is stalled, consider extending the reaction time or allowing the mixture to slowly warm to room temperature after the initial addition at 0 °C.

  • Losses during Workup and Purification: this compound has some solubility in aqueous solutions. Minimize the volume of water used during the extraction and washing steps. Ensure complete precipitation during the acidification step by cooling the solution and adjusting the pH carefully.

Q5: How can I effectively purify this compound from the reaction mixture?

The primary purification strategy involves a series of extraction and precipitation steps, followed by recrystallization.

  • Aqueous Workup: After the reaction is complete, an aqueous workup with a base (e.g., NaOH solution) is used to remove the hydrochloride salt of the organic base and any unreacted methanesulfonyl chloride. The this compound, being acidic, will deprotonate and dissolve in the aqueous basic layer.

  • Extraction: The aqueous layer is then washed with an organic solvent (e.g., dichloromethane) to remove non-acidic organic impurities.

  • Precipitation: The aqueous layer is cooled and acidified (e.g., with HCl) to a pH of around 1-2. This protonates the sulfonamide, causing it to precipitate out of the solution.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[1][3] This is particularly effective for removing any remaining di-mesylated byproduct and other impurities.

Quantitative Data Summary

ParameterRecommended ConditionImpact on Yield and PurityPotential Side Reactions if Deviated
Molar Ratio (Aniline:MsCl) 1.05 : 1Maximizes mono-sulfonylation, high yield of desired product.Excess MsCl: Increased formation of N,N-bis(methylsulfonyl)aniline.
Temperature 0 °C during addition, then warm to RTFavors mono-sulfonylation, minimizes side reactions.Higher Temperature: Increased rate of di-mesylation and other side reactions.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, easy to remove.Protic or Wet Solvents: Hydrolysis of methanesulfonyl chloride.
Base Pyridine or Triethylamine (~1.1 eq)Neutralizes HCl, prevents aniline protonation.Insufficient Base: Reaction stalls, low yield.
Addition Rate of MsCl Slow, dropwiseMaintains low MsCl concentration, favors mono-sulfonylation.Rapid Addition: Localized high concentration of MsCl, increased di-mesylation.

Experimental Protocol: Synthesis of this compound

This protocol is designed to maximize the yield of this compound while minimizing the formation of byproducts.

Materials:

  • Aniline (freshly distilled)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 2N Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.05 equivalents) and pyridine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel and wash with 2N NaOH solution (2 x volume of DCM). Combine the aqueous layers.

  • Workup - Back Extraction: Wash the combined aqueous layers with a small amount of dichloromethane to remove any remaining non-acidic organic impurities.

  • Workup - Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl, with vigorous stirring, until the pH is approximately 1-2. A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash the solid with cold deionized water, and air-dry.

  • Purification (Optional but Recommended): Recrystallize the crude product from a suitable solvent such as an ethanol/water mixture to obtain pure this compound.

Visualizing Reaction Pathways

G cluster_main Main Reaction cluster_side Side Reactions Aniline Aniline Product This compound Aniline->Product + Methanesulfonyl Chloride + Base Aniline->Product MsCl Methanesulfonyl Chloride MsCl->Product MsCl->Product Hydrolysis Methanesulfonic Acid MsCl->Hydrolysis + Water MsCl->Hydrolysis Base Base (e.g., Pyridine) Base->Product Base->Product HCl_Salt Base•HCl Salt DiMesylated N,N-bis(methylsulfonyl)aniline (Di-mesylation) Product->DiMesylated + Methanesulfonyl Chloride Product->DiMesylated H2O Water (Moisture) H2O->Hydrolysis H2O->Hydrolysis

Caption: Main reaction pathway and potential side reactions in this compound synthesis.

References

Technical Support Center: N-Phenylmethanesulfonamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of N-Phenylmethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification process. This compound is a key building block in pharmaceutical and chemical synthesis, making its purity crucial for reliable downstream applications.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesized this compound is a beige or off-white powder, but the literature describes it as a white crystalline solid. What are the likely impurities?

A: An off-white or beige appearance typically indicates the presence of impurities. The most common culprits include:

  • Unreacted Starting Materials: Residual aniline is prone to air oxidation, which can form colored impurities.[3] Unreacted methanesulfonyl chloride or its hydrolysis product, methanesulfonic acid, may also be present.

  • Side Products: Small amounts of di-substituted products, such as N,N-bis(methylsulfonyl)aniline, or other side-reaction products can cause discoloration.

  • Solvent Residue: Incomplete removal of high-boiling point solvents used in the reaction or workup can lead to an impure, discolored product.

Recommended Action: The first step is to attempt purification by recrystallization, which is often effective at removing colored impurities. If this fails, an acid-base extraction followed by recrystallization or column chromatography may be necessary.

Q2: The melting point of my product is 88-92 °C, which is broad and lower than the reported 93-97 °C. What does this signify?

A: A broad melting point range that is depressed compared to the literature value is a classic indicator of an impure compound.[1][4] Impurities disrupt the crystal lattice of the pure substance, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.

Recommended Action: Your product requires further purification. The extent of the melting point depression can give a qualitative idea of the level of impurity. A multi-step purification approach, such as combining acid-base extraction with recrystallization, is recommended to achieve a sharp melting point within the expected range.

Q3: How can I effectively remove unreacted aniline from my crude product mixture?

A: Aniline is a basic compound and can be easily removed using an acid-base extraction.[5] By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid (e.g., 1M HCl), the basic aniline will be protonated to form a water-soluble salt (anilinium chloride). This salt will partition into the aqueous layer, which can then be separated and discarded, leaving your neutral this compound product in the organic layer.[5][6]

Recommended Action: Perform two to three washes with dilute HCl to ensure complete removal of aniline. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then a final wash with brine to remove excess water before drying the organic layer. See Protocol 2 for a detailed procedure.

Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solute comes out of the hot solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

Recommended Actions:

  • Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Rapid cooling encourages oil formation over crystal nucleation.[7][8]

  • Add More Solvent: You may have a supersaturated solution. Add a small amount of additional hot solvent to the oiled mixture, reheat until everything dissolves, and then attempt to cool it slowly again.[8]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Change the Solvent System: The chosen solvent may be unsuitable. Experiment with different solvents or solvent pairs.[9][10] For this compound, ethanol, or mixtures like ethyl acetate/hexanes are often good starting points.[9]

Q5: What is the most reliable method to achieve very high purity (>99.5%) for analytical standards?

A: For achieving the highest level of purity, a multi-step approach is often required.

  • Initial Purification: Start with an acid-base extraction to remove any acidic or basic impurities.

  • Primary Purification: Follow up with recrystallization until a constant, sharp melting point is achieved.

  • Final Polishing: If impurities with similar solubility persist, flash column chromatography is the most effective final step.[11][12][13] It provides excellent separation based on polarity, allowing for the isolation of the target compound from closely related impurities.

Recommended Action: Use TLC or HPLC to monitor the purity at each stage. For flash chromatography, a solvent system where the this compound has an Rf value of approximately 0.25-0.35 on a TLC plate is a good starting point for optimal separation.[14]

Data Presentation: Comparison of Purification Methods

The table below summarizes the effectiveness, advantages, and disadvantages of common purification techniques for this compound.

Purification MethodTypical Purity AchievedTypical YieldProsCons
Single-Solvent Recrystallization 95 - 99%70 - 90%Simple, fast, and effective for removing minor impurities.Can lead to "oiling out"; significant product loss if solubility is not ideal.
Acid-Base Extraction ~95% (as a pre-purification step)>95%Excellent for removing acidic or basic impurities (e.g., aniline).Not effective for removing neutral impurities; requires subsequent steps.
Flash Column Chromatography >99.5%60 - 85%Highest resolution for separating closely related impurities.More time-consuming, requires larger solvent volumes, potential for product loss on the column.[15]
Combined Extraction & Recrystallization 98 - 99.5%65 - 85%Highly effective two-step process for removing a wide range of impurities.More steps involved compared to a single method.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol)

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 5 mL of ethanol.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add more ethanol in small portions (0.5-1.0 mL at a time) until the solid completely dissolves at the boiling point. Avoid adding a large excess of solvent to ensure a good recovery.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol (2-3 mL) to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven at a low temperature (<50 °C).

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 30 mL of ethyl acetate) in a separatory funnel.

  • Acid Wash: Add 15 mL of 1M HCl to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (which now contains the aniline impurity as its salt) and discard it.

  • Repeat: Repeat the acid wash (steps 2-3) one more time to ensure complete removal.

  • Neutralization Wash: Add 15 mL of saturated NaHCO₃ solution to the organic layer in the funnel and shake to neutralize any residual acid. Drain and discard the aqueous layer.

  • Brine Wash: Add 15 mL of saturated NaCl (brine) solution and shake. This helps to remove the bulk of the dissolved water from the organic layer. Drain and discard the aqueous layer.

  • Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the partially purified product, which can then be further purified by recrystallization.

Protocol 3: Purification by Flash Column Chromatography

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the this compound an Rf value of ~0.3.[12]

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the chosen eluent. The amount of silica should be 50-100 times the weight of the crude sample.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load this solution onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[11][15]

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure with compressed air or nitrogen to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified this compound.

Visualized Workflows

The following diagrams illustrate the logical workflows for purifying this compound.

Caption: General workflow for the purification of this compound.

Caption: Flowchart for the acid-base extraction of this compound.

References

Technical Support Center: N-Phenylmethanesulfonamide Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of N-Phenylmethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently cited method involves the reaction of aniline with methanesulfonyl chloride in the presence of a base. A typical procedure uses pyridine as the base and methylene chloride as the solvent. The reaction is initially conducted at a low temperature (0°C) and then allowed to warm to room temperature.[1]

Q2: What are the critical safety precautions to consider during the synthesis of this compound?

A2: Methanesulfonyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are crucial, especially during scale-up, to prevent runaway reactions.

Q3: What are some potential side reactions and impurities I should be aware of?

A3: A potential side reaction is the double sulfonylation of aniline, leading to the formation of N,N-bis(methylsulfonyl)aniline. Unreacted starting materials, such as aniline, can also be present as impurities. During workup, incomplete hydrolysis of excess methanesulfonyl chloride can lead to the formation of methanesulfonic acid, which will need to be neutralized.

Q4: How can I purify crude this compound?

A4: Recrystallization is a common and effective method for purifying this compound.[2][3][4][5][6] The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Based on solubility data, methanol is a suitable solvent for this compound.[7] The general process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified product can then be isolated by filtration.[2][3][5][6]

Q5: How can the purity of the final product be assessed?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for determining the purity of this compound.[8][9][10][11] A validated HPLC method can separate the main compound from its impurities, allowing for accurate quantification. The melting point of the product can also serve as a preliminary indicator of purity, with a sharp melting range close to the literature value (93-97°C) suggesting high purity.[7]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during workup or purification. - Side reactions consuming starting materials.- Ensure dropwise addition of methanesulfonyl chloride at low temperature to control the reaction rate. - Stir the reaction for a sufficient amount of time to ensure completion. - During the aqueous wash, ensure the pH is appropriately controlled to minimize product solubility in the aqueous layer. - Optimize the recrystallization process to minimize loss of product in the mother liquor. Consider using a minimal amount of hot solvent.
Product is an Oil or Fails to Crystallize - Presence of significant impurities. - The solution is not saturated. - Cooling the solution too quickly.- If the product "oils out," try redissolving it in a larger volume of hot solvent and cooling slowly. - If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. - Ensure that the crude product is sufficiently pure before attempting recrystallization. An initial purification step, such as a column chromatography, may be necessary for very impure samples.
High Impurity Levels in Final Product - Inefficient purification. - Co-crystallization of impurities.- Ensure the recrystallization solvent is appropriate and used in the correct volume. Washing the filtered crystals with a small amount of cold solvent can help remove surface impurities.[2] - If a single recrystallization is insufficient, a second recrystallization may be necessary. - For persistent impurities, consider an alternative purification method like column chromatography.
Exothermic Reaction Becomes Uncontrollable During Scale-up - Poor heat transfer in larger reaction vessels. - Addition rate of reagents is too fast for the larger scale.- Ensure the reactor has adequate cooling capacity. - Reduce the rate of addition of methanesulfonyl chloride significantly compared to the lab-scale procedure. - Use a jacketed reactor with a temperature control unit to maintain the desired reaction temperature. - Consider a semi-batch process where one reactant is added portion-wise to control the heat generation.

Experimental Protocols

Laboratory-Scale Synthesis of this compound[1]

Materials:

  • Aniline (250 g, 2.68 mol)

  • Pyridine (233.2 g, 2.95 mol)

  • Methanesulfonyl chloride (319.6 g, 2.79 mol)

  • Methylene chloride (1.25 L)

  • 2N Aqueous sodium hydroxide

  • Concentrated hydrochloric acid

Procedure:

  • In a suitable reaction vessel, dissolve aniline and pyridine in methylene chloride.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add methanesulfonyl chloride dropwise to the cooled solution, maintaining the temperature at 0°C.

  • After the addition is complete, stir the resulting solution at 0°C for approximately 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for about 16 hours.

  • Extract the mixture with 2N aqueous sodium hydroxide (4 x 1 L).

  • Combine the aqueous extracts and wash with 1 L of methylene chloride.

  • Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid until the pH is around 1.

  • Collect the resulting precipitate by filtration and dry to obtain this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₉NO₂S[12]
Molecular Weight 171.22 g/mol [12]
Appearance White to light beige crystalline powder[7]
Melting Point 93-97 °C[7]
Solubility Soluble in Methanol[7]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Aniline Aniline ReactionVessel Reaction at 0°C to RT in Methylene Chloride Aniline->ReactionVessel MsCl Methanesulfonyl Chloride MsCl->ReactionVessel Pyridine Pyridine (Base) Pyridine->ReactionVessel Extraction Aqueous NaOH Extraction ReactionVessel->Extraction Crude Product Acidification Acidification with HCl Extraction->Acidification Filtration1 Filtration Acidification->Filtration1 Recrystallization Recrystallization (e.g., from Methanol) Filtration1->Recrystallization Crude Solid Filtration2 Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying FinalProduct This compound (Pure Product) Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield OilingOut Product Oiling Out? Start->OilingOut HighImpurity High Impurity? Start->HighImpurity CheckReaction Check Reaction Completion LowYield->CheckReaction Yes CheckPurity Check Crude Purity OilingOut->CheckPurity Yes CheckSolvent Check Recrystallization Solvent HighImpurity->CheckSolvent Yes OptimizeWorkup Optimize Workup (pH control) CheckReaction->OptimizeWorkup Incomplete OptimizeRecrystallization Optimize Recrystallization (Solvent Volume) CheckReaction->OptimizeRecrystallization Complete RedissolveCoolSlowly Redissolve & Cool Slowly CheckPurity->RedissolveCoolSlowly Impure SeedCrystals Use Seed Crystals CheckPurity->SeedCrystals Pure RewashCrystals Wash Crystals with Cold Solvent CheckSolvent->RewashCrystals Appropriate SecondRecrystallization Perform Second Recrystallization CheckSolvent->SecondRecrystallization Inappropriate

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of N-Phenylmethanesulfonamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Phenylmethanesulfonamide using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
No Compound Eluting The compound may have decomposed on the silica gel.Test the stability of this compound on a small amount of silica gel (2D TLC). If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[1]
The solvent system is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1]
The compound eluted in the solvent front.Check the first few fractions collected to see if the compound eluted very quickly. This can happen if the initial solvent system is too polar.[1]
Broad Peaks or Tailing The compound is interacting too strongly with the stationary phase.Increase the polarity of the eluting solvent once the compound begins to elute. This can help to sharpen the peak and reduce tailing.[1]
The column is overloaded with the sample.Reduce the amount of crude sample loaded onto the column.
Co-elution of Impurities The chosen solvent system does not provide adequate separation.Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal solvent system should give a retention factor (Rf) of 0.25-0.35 for this compound.[2]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without cracks or air bubbles.[3]
Low Recovery of Product The compound is partially decomposing on the column.As mentioned above, check for stability on silica. Deactivation of silica or use of an alternative stationary phase may be necessary.[1]
The fractions containing the product were not all collected.Carefully monitor the elution using TLC to ensure all fractions containing the desired product are collected.[3]
Some product remains adsorbed to the silica gel.After the main elution, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to wash out any remaining polar compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider for purification?

A1: this compound is a white to light beige crystalline powder.[5][6] It is slightly soluble in water and soluble in methanol.[5][6] It is stable under normal temperatures and pressures.[5][7][8] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C7H9NO2S[5]
Molecular Weight 171.22 g/mol [8]
Melting Point 93 - 97 °C[6][8]
Appearance White to light beige crystalline powder[5][6]
Solubility Slightly soluble in water, soluble in methanol.[5][6]
pKa ~8[5][6]

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A good starting point for a compound of moderate polarity like this compound would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[4] A common starting ratio is in the range of 10-50% ethyl acetate in hexane.[4] It is crucial to first determine the optimal solvent system by running TLC plates to achieve an Rf value between 0.25 and 0.35 for the desired compound.[2]

Q3: How can I prepare the column for purification?

A3: Proper column packing is essential for good separation. A general procedure involves:

  • Secure the column vertically and add a small piece of cotton or glass wool at the bottom.

  • Add a layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[3]

  • Add another layer of sand on top of the packed silica gel.

  • Equilibrate the column by running the mobile phase through it until the packing is stable.[9]

Q4: How should I load the sample onto the column?

A4: The sample should be dissolved in a minimal amount of the mobile phase or a solvent in which it is highly soluble and that is also a component of the mobile phase. The concentrated sample solution is then carefully applied to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

Q5: What safety precautions should be taken when handling this compound and the solvents?

A5: Always handle this compound in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7] The solvents used in column chromatography are often flammable and volatile, so they should be handled in a fume hood away from ignition sources.

Experimental Protocols

Protocol 1: Determination of Optimal Solvent System via TLC
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Spot the dissolved sample onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system is one that provides good separation of the this compound spot from impurities and results in an Rf value of approximately 0.25-0.35 for the product.[2]

Protocol 2: Column Chromatography Purification of this compound
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of sample to be purified.

    • Pack the column with silica gel (60-120 mesh) using the optimal solvent system determined by TLC (e.g., 8:2 hexane:ethyl acetate) to create a slurry.[3]

    • Ensure the column is packed uniformly without any air bubbles or cracks.[3]

    • Add a thin layer of sand on top of the silica gel.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.[3]

    • If the separation is not progressing, the polarity of the mobile phase can be gradually increased (gradient elution).

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation tlc 1. TLC for Solvent System Optimization packing 2. Column Packing with Silica Gel tlc->packing sample_prep 3. Sample Preparation packing->sample_prep loading 4. Sample Loading sample_prep->loading elution 5. Elution with Mobile Phase loading->elution collection 6. Fraction Collection elution->collection frac_analysis 7. Fraction Analysis by TLC collection->frac_analysis pooling 8. Pooling of Pure Fractions frac_analysis->pooling evaporation 9. Solvent Evaporation pooling->evaporation product Purified this compound evaporation->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered no_elution No Compound Eluting? start->no_elution poor_separation Poor Separation? start->poor_separation low_recovery Low Recovery? start->low_recovery check_stability Check Compound Stability on Silica Gel no_elution->check_stability Yes increase_polarity Increase Solvent Polarity no_elution->increase_polarity No optimize_solvent Re-optimize Solvent System with TLC poor_separation->optimize_solvent Yes repack_column Repack Column poor_separation->repack_column No check_all_fractions Check All Fractions with TLC low_recovery->check_all_fractions Yes flush_column Flush Column with Polar Solvent low_recovery->flush_column No

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Purification of Crude N-Phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude N-Phenylmethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized from the reaction of aniline and methanesulfonyl chloride, may contain several impurities:

  • Unreacted Starting Materials: Aniline and methanesulfonyl chloride.

  • Hydrolysis Product: Methanesulfonic acid, formed from the reaction of methanesulfonyl chloride with water.

  • Side Products: Although less common with primary amines like aniline, potential side products could include bis-sulfonated aniline derivatives.

Q2: What is the general appearance and melting point of pure this compound?

A2: Pure this compound is a white to light beige crystalline powder.[1][2] The reported melting point is in the range of 93-97 °C.[1][2] A broad melting range or a melting point lower than this often indicates the presence of impurities.

Q3: What are the primary methods for purifying crude this compound?

A3: The most common and effective methods for purifying crude this compound are:

  • Acid-Base Extraction: To remove non-acidic and basic impurities.

  • Recrystallization: To obtain highly crystalline, pure product.

  • Column Chromatography: For separating the product from impurities with different polarities.

Troubleshooting Guides

Purification by Acid-Base Extraction

This technique is particularly useful for removing unreacted aniline and other neutral organic impurities. This compound is acidic enough to be deprotonated by a strong base, making it water-soluble as its salt.

Experimental Protocol:

  • Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Extract the organic solution with an aqueous base, such as 2N sodium hydroxide, multiple times.[3] The this compound will move into the aqueous layer as its sodium salt.

  • Combine the aqueous extracts and wash with a small amount of the organic solvent to remove any remaining neutral impurities.[3]

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to approximately pH 1.[3]

  • The purified this compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Troubleshooting:

Problem Possible Cause Solution
Low recovery of precipitated product. Incomplete extraction into the aqueous phase.Increase the volume or concentration of the aqueous base. Ensure thorough mixing during extraction.
Product is somewhat soluble in the acidic aqueous solution.Ensure the solution is sufficiently cooled before and during filtration. Minimize the amount of water used for washing the precipitate.
Product appears oily or does not solidify upon acidification. Presence of significant oily impurities.Wash the initial organic solution with a non-polar solvent like hexanes before the basic extraction.
Acidification was performed too quickly or at too high a temperature.Add the acid slowly while vigorously stirring in an ice bath.
Precipitate is colored. Presence of colored impurities.Treat the solution with activated charcoal before filtration (this is more effective during recrystallization).

Purification Workflow: Acid-Base Extraction

G Figure 1. Workflow for Acid-Base Extraction start Crude this compound dissolve Dissolve in Dichloromethane start->dissolve extract Extract with 2N NaOH (aq) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Aniline, Neutral Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Sodium this compound) separate->aqueous_layer wash Wash with Dichloromethane aqueous_layer->wash acidify Acidify with HCl (aq) to pH ~1 wash->acidify precipitate Precipitation acidify->precipitate filter Vacuum Filter and Wash with Cold Water precipitate->filter product Pure this compound filter->product

Caption: Workflow for the purification of this compound using acid-base extraction.

Purification by Recrystallization

Recrystallization is an excellent method for obtaining high-purity crystalline this compound. The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but insoluble at low temperatures.

Experimental Protocol:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one. Based on the properties of similar sulfonamides, ethanol or an ethanol/water mixture is a good starting point.[4] The compound is also reported to be soluble in methanol.[1][2]

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.

  • Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals.

Troubleshooting:

Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. Incorrect solvent choice.Select a more polar solvent or a different solvent system.
Insufficient solvent.Add more hot solvent in small portions until the compound dissolves.
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent and allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Oiling out (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent.
The solution is cooling too rapidly.Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
Low recovery of crystals. Too much solvent was used.Concentrate the mother liquor and cool to obtain a second crop of crystals.
Crystals were washed with too much cold solvent.Use a minimal amount of ice-cold solvent for washing.

Decision Tree for Recrystallization Troubleshooting

G Figure 2. Troubleshooting Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery no_crystals_sol1 Too much solvent? no_crystals->no_crystals_sol1 no_crystals_sol2 Supersaturated? no_crystals->no_crystals_sol2 oiling_out_sol1 Cooling too fast? oiling_out->oiling_out_sol1 oiling_out_sol2 Solvent bp > product mp? oiling_out->oiling_out_sol2 low_recovery_sol1 Too much solvent? low_recovery->low_recovery_sol1 low_recovery_sol2 Excessive washing? low_recovery->low_recovery_sol2 no_crystals_act1 Evaporate some solvent no_crystals_sol1->no_crystals_act1 no_crystals_act2 Scratch flask or add seed crystal no_crystals_sol2->no_crystals_act2 oiling_out_act1 Allow slower cooling oiling_out_sol1->oiling_out_act1 oiling_out_act2 Choose lower boiling solvent oiling_out_sol2->oiling_out_act2 low_recovery_act1 Concentrate mother liquor low_recovery_sol1->low_recovery_act1 low_recovery_act2 Use minimal cold solvent for wash low_recovery_sol2->low_recovery_act2

Caption: A decision tree for troubleshooting common issues during recrystallization.

Purification by Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities.

Experimental Protocol:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the product. For N-arylsulfonamides, eluent systems of ethyl acetate in hexanes are commonly used.[5]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting:

Problem Possible Cause Solution
Product does not move off the baseline (Rf = 0). Eluent is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the eluent system.
Product and impurities elute together. Poor separation.Use a less polar eluent system to increase the separation between spots on the TLC. Consider using a different solvent system.
Streaking or tailing of the spot on TLC. Compound is too polar for the eluent or interacting strongly with the silica.Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. However, this compound is acidic, so an acidic modifier should be used with caution.
Sample is overloaded on the column.Use a larger column or load less sample.
Cracked or channeled silica gel bed. Improper packing of the column.Repack the column carefully, ensuring a uniform and compact bed.

Logical Relationship in Column Chromatography

G Figure 3. Eluent Polarity and Compound Elution polarity Eluent Polarity increase_polarity Increase Polarity polarity->increase_polarity If Rf is too low decrease_polarity Decrease Polarity polarity->decrease_polarity If Rf is too high elution_speed Elution Speed increase_speed Increases elution_speed->increase_speed decrease_speed Decreases elution_speed->decrease_speed separation Separation decrease_sep Decreases separation->decrease_sep increase_sep Increases separation->increase_sep increase_polarity->elution_speed leads to increase_polarity->separation leads to decrease_polarity->elution_speed leads to decrease_polarity->separation leads to

References

Technical Support Center: Optimizing N-Phenylmethanesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent conditions for N-Phenylmethanesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common laboratory synthesis of this compound involves the reaction of aniline with methanesulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.

Q2: What are the key factors influencing the yield and purity of this compound?

A2: Several factors can significantly impact the outcome of the reaction:

  • Solvent: The choice of solvent affects the solubility of reactants and the reaction rate.

  • Base: The type and amount of base used can influence the reaction rate and minimize side reactions.

  • Temperature: Reaction temperature can affect the rate of the main reaction as well as potential side reactions.

  • Purity of Reactants: The purity of aniline and methanesulfonyl chloride is critical to avoid the formation of impurities.

  • Moisture: Methanesulfonyl chloride is sensitive to moisture and can hydrolyze, reducing the yield.

Q3: What are some common side reactions to be aware of?

A3: The primary side reaction of concern is the di-sulfonylation of aniline, especially if an excess of methanesulfonyl chloride is used or if the reaction conditions are not carefully controlled. Additionally, hydrolysis of methanesulfonyl chloride can occur in the presence of water, leading to the formation of methanesulfonic acid.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor quality of reagents - Ensure aniline and methanesulfonyl chloride are of high purity. - Use freshly opened or properly stored methanesulfonyl chloride to avoid hydrolysis.
Inappropriate solvent - Select a solvent in which both reactants are soluble. - Consider the polarity of the solvent; both polar and non-polar aprotic solvents can be effective.[1][2]
Ineffective base - Use a non-nucleophilic organic base like triethylamine or pyridine. - Ensure at least a stoichiometric amount of base is used to neutralize the HCl produced.
Reaction temperature too low - Gradually increase the reaction temperature while monitoring the reaction progress by TLC. - Some reactions may require heating to proceed at a reasonable rate.[2]
Hydrolysis of methanesulfonyl chloride - Conduct the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). - Use anhydrous solvents.
Presence of Impurities in the Product
Potential Cause Troubleshooting Steps
Formation of di-sulfonated aniline - Use a slight excess of aniline relative to methanesulfonyl chloride. - Add the methanesulfonyl chloride solution dropwise to the aniline solution to maintain a low concentration of the sulfonylating agent.
Unreacted starting materials - Monitor the reaction progress by TLC to ensure completion. - Optimize reaction time and temperature. - During workup, use appropriate aqueous washes to remove unreacted aniline and methanesulfonyl chloride.
Hydrolysis products - Perform the reaction under anhydrous conditions. - Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any methanesulfonic acid formed.
Solvent-related impurities - Ensure the solvent is of appropriate purity for synthesis. - Effectively remove the solvent during the workup and purification steps.

Experimental Protocols and Data

General Experimental Protocol for this compound Synthesis

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required based on experimental observations.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve aniline and triethylamine in an appropriate anhydrous solvent (e.g., DCM, Toluene) reaction Add methanesulfonyl chloride solution dropwise to the aniline solution at 0 °C prep1->reaction prep2 Prepare a solution of methanesulfonyl chloride in the same anhydrous solvent prep2->reaction stir Stir the reaction mixture at room temperature and monitor by TLC reaction->stir quench Quench the reaction with water stir->quench extract Extract the product into an organic solvent quench->extract wash Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine extract->wash dry Dry the organic layer over anhydrous Na2SO4 and filter wash->dry concentrate Concentrate the filtrate under reduced pressure dry->concentrate purify Purify the crude product by recrystallization or column chromatography concentrate->purify

Caption: General workflow for the synthesis of this compound.

Solvent Selection Guide

The choice of solvent can significantly influence the reaction outcome. Below is a summary of commonly used solvents and their characteristics.

SolventTypeTypical Reaction ConditionsNotes
Dichloromethane (DCM) ChlorinatedRoom temperatureGood solubility for reactants, easy to remove.
Toluene AromaticRoom temperature to elevated temperaturesCan be used for higher temperature reactions if needed.[2]
Acetonitrile (ACN) Polar AproticRoom temperatureA polar alternative to chlorinated solvents.
Tetrahydrofuran (THF) EtherRoom temperatureCan be a good option, but peroxide formation should be monitored.
Acetone/Water Mixture Ketone/ProticRoom temperatureA greener solvent system that has shown effectiveness.[3]
Solvent-free -Room temperatureAn environmentally friendly option, though may require a catalyst.[4][5]

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues encountered during the synthesis of this compound.

troubleshooting_flowchart start Start: Low/No Product check_reagents Check Reagent Quality (Aniline, MsCl) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok use_fresh_reagents Use Fresh/Pure Reagents reagents_ok->use_fresh_reagents No check_conditions Review Reaction Conditions (Solvent, Base, Temp) reagents_ok->check_conditions Yes success Problem Solved use_fresh_reagents->success conditions_ok Conditions Appropriate? check_conditions->conditions_ok optimize_conditions Optimize Solvent, Base, or Temperature conditions_ok->optimize_conditions No check_moisture Check for Moisture Contamination conditions_ok->check_moisture Yes optimize_conditions->success moisture_present Moisture Present? check_moisture->moisture_present use_anhydrous Use Anhydrous Conditions/Solvents moisture_present->use_anhydrous Yes further_investigation Further Investigation Needed moisture_present->further_investigation No use_anhydrous->success

Caption: Troubleshooting decision tree for this compound synthesis.

References

preventing degradation of N-Phenylmethanesulfonamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Phenylmethanesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting common issues encountered during its handling and analysis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with this compound.

Problem 1: Visible changes in the appearance of the stored this compound (e.g., discoloration, clumping).

Possible Cause Recommended Solution
Exposure to Light This compound can be susceptible to photodegradation. Store the compound in an amber or opaque container to protect it from light. If discoloration has already occurred, the compound may be partially degraded and should be re-analyzed for purity before use.
Moisture Absorption The compound is a crystalline powder and can absorb moisture from the atmosphere, leading to clumping. Ensure the container is tightly sealed. Store in a desiccator if working in a humid environment. If clumping has occurred, the compound's purity should be verified.
Incompatible Storage Temperature Elevated temperatures can accelerate degradation. Store this compound in a cool, dry place as recommended. Avoid storing near heat sources.
Contamination Accidental introduction of contaminants can alter the appearance and stability of the compound. Always use clean spatulas and equipment when handling. If contamination is suspected, the batch should be quarantined and tested for purity.

Problem 2: Inconsistent or unexpected results in experiments using stored this compound.

Possible Cause Recommended Solution
Degradation of the Compound This compound may have degraded due to improper storage, leading to lower potency or the presence of interfering degradation products. Re-analyze the purity of the stored compound using a validated analytical method (see Experimental Protocols). If significant degradation is confirmed, a fresh batch of the compound should be used.
Interaction with Solvents or Reagents This compound may react with certain solvents or reagents in your experimental setup. Review the chemical compatibility of all components in your experiment.
Incorrect Concentration If the compound has degraded, the actual concentration in your solution may be lower than calculated. Use the purity value from a recent analysis to calculate the exact concentration.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be protected from light and moisture. Storage away from incompatible substances, such as strong oxidizing agents, is also crucial.[1]

Q2: What are the primary degradation pathways for this compound?

A2: As a member of the sulfonamide class, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond, particularly under acidic or basic conditions, although sulfonamides are generally more stable in alkaline pH.

  • Oxidation: The molecule can be oxidized, especially in the presence of oxidizing agents or reactive oxygen species.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the S-N bond and extrusion of sulfur dioxide (SO2).

Q3: What are the expected decomposition products of this compound?

A3: Upon complete decomposition, this compound is expected to break down into carbon monoxide, oxides of nitrogen, and oxides of sulfur.[1] Partial degradation under experimental conditions may yield products such as aniline and methanesulfonic acid from hydrolysis.

Q4: How can I detect and quantify the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of this compound and quantifying its degradation products. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique. A detailed protocol is provided in the Experimental Protocols section.

Quantitative Data on Degradation

Table 1: Representative Hydrolytic Degradation of an N-Aryl Sulfonamide

Condition Time (hours) Degradation (%)
0.1 M HCl (60 °C)24~15%
0.1 M HCl (60 °C)48~28%
0.1 M NaOH (60 °C)24~8%
0.1 M NaOH (60 °C)48~15%
Neutral (Water, 60 °C)48< 5%

Table 2: Representative Photodegradation of an N-Aryl Sulfonamide in Solution

Light Source Exposure Time (hours) Degradation (%)
UV Lamp (254 nm)6~25%
UV Lamp (254 nm)12~45%
Simulated Sunlight24~20%

Table 3: Representative Oxidative Degradation of an N-Aryl Sulfonamide

Oxidizing Agent Time (hours) Degradation (%)
3% H₂O₂ (Room Temp)24~12%
30% H₂O₂ (Room Temp)24~40%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound

This protocol outlines a general method for the analysis of this compound and its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid).

    • Gradient Program:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: 20% to 80% Acetonitrile

      • 25-30 min: 80% Acetonitrile

      • 30-35 min: 80% to 20% Acetonitrile

      • 35-40 min: 20% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase starting composition (20% Acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Studies

To investigate the stability of this compound, forced degradation studies can be performed under various stress conditions.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.

    • Incubate the solution at 60 °C for 48 hours.

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Incubate the solution at 60 °C for 48 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% solution of hydrogen peroxide to a concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photodegradation:

    • Prepare a 1 mg/mL solution of this compound in methanol.

    • Expose the solution to a UV lamp (254 nm) for 12 hours. A control sample should be kept in the dark.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound in an oven at 80 °C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) N_Phenylmethanesulfonamide This compound Aniline Aniline N_Phenylmethanesulfonamide->Aniline S-N Cleavage Methanesulfonic_Acid Methanesulfonic Acid N_Phenylmethanesulfonamide->Methanesulfonic_Acid S-N Cleavage Oxidized_Products Oxidized Products N_Phenylmethanesulfonamide->Oxidized_Products Aniline_Radical Aniline Radical N_Phenylmethanesulfonamide->Aniline_Radical S-N Homolytic Cleavage Methanesulfonyl_Radical Methanesulfonyl Radical N_Phenylmethanesulfonamide->Methanesulfonyl_Radical S-N Homolytic Cleavage SO2 Sulfur Dioxide Methanesulfonyl_Radical->SO2 Extrusion

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Start: Stored this compound Visual_Inspection Visual Inspection (Color, Clumping) Start->Visual_Inspection Purity_Analysis Purity Analysis (HPLC) Visual_Inspection->Purity_Analysis Changes Observed Use_In_Experiment Use in Experiment Visual_Inspection->Use_In_Experiment No Changes Troubleshooting Troubleshooting Guide Purity_Analysis->Troubleshooting Degradation Detected Purity_Analysis->Use_In_Experiment Purity Acceptable End End Troubleshooting->End Use_In_Experiment->End

Caption: Troubleshooting workflow for stored this compound.

References

Validation & Comparative

In Vitro Biological Activity of N-Phenylmethanesulfonamide: A Comparative Guide to Validation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Extensive literature searches did not yield specific quantitative in vitro biological activity data (such as IC50, Ki, or MIC values) for N-Phenylmethanesulfonamide (CAS 1197-22-4). This compound is frequently cited as a chemical intermediate for the synthesis of pharmaceuticals and other organic molecules.[1][2][3] However, the broader class of sulfonamides, to which this compound belongs, is known for a wide range of biological activities. This guide therefore provides a comparative overview of the standard in vitro assays used to validate the biological activity of sulfonamide derivatives, presenting experimental data for known active compounds as a benchmark for researchers in drug discovery and development.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, with applications in treating glaucoma, edema, and certain types of cancer. The in vitro inhibitory activity of a compound against various CA isoforms is a primary indicator of its therapeutic potential.

Comparative Data: Carbonic Anhydrase Inhibitors
CompoundTarget IsoformInhibition Constant (Kᵢ)
AcetazolamidehCA I0.19 µM
AcetazolamidehCA II0.17 µM
Sulfonyl Semicarbazide Derivative 10hCA IX20.5 nM
Sulfonyl Semicarbazide Derivative 5hCA XII0.79 nM

Note: Data for Acetazolamide and Sulfonyl Semicarbazide Derivatives are from published studies and serve as a reference for potent CA inhibition.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric method is commonly used to measure the inhibition of CA-catalyzed CO₂ hydration.[4]

  • Reagent Preparation :

    • Assay Buffer: 20 mM HEPES, pH 7.4, with 20 mM NaBF₄ for constant ionic strength.

    • Indicator: 0.2 mM Phenol Red.

    • Enzyme Solution: A stock solution of the desired human carbonic anhydrase (hCA) isoform is prepared in the assay buffer.

    • Inhibitor Solutions: Test compounds (e.g., this compound) and a standard inhibitor (e.g., Acetazolamide) are dissolved in a suitable solvent (like DMSO) to create a range of concentrations.

    • Substrate: CO₂-saturated water.

  • Assay Procedure :

    • The enzyme and inhibitor solutions are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[4]

    • The assay is performed in a stopped-flow instrument. The reaction is initiated by mixing the enzyme-inhibitor solution with the CO₂-saturated water containing the phenol red indicator.

    • The initial rates of the CA-catalyzed CO₂ hydration are followed by monitoring the change in absorbance of the phenol red indicator at 557 nm for a period of 10-100 seconds.[4]

  • Data Analysis :

    • The initial reaction rates are calculated.

    • Inhibition constants (Kᵢ) are determined by non-linear least-squares fitting of the Michaelis-Menten equation, comparing the reaction rates in the presence and absence of the inhibitor.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

reagents Prepare Reagents (Buffer, Indicator, Enzyme, Inhibitor, Substrate) preincubation Pre-incubate Enzyme and Inhibitor reagents->preincubation reaction Initiate Reaction in Stopped-Flow Instrument preincubation->reaction measurement Measure Absorbance Change at 557 nm reaction->measurement analysis Calculate Initial Rates and Determine Kᵢ measurement->analysis

Workflow for Carbonic Anhydrase Inhibition Assay

Acetylcholinesterase Inhibition

Some sulfonamide derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease.

Comparative Data: Acetylcholinesterase Inhibitors
CompoundIC₅₀
Donepezil~0.027 µM
Physostigmine~0.18 µM
Rivastigmine~71 µM

Note: IC₅₀ values for known drugs are provided for comparison.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to measure AChE activity.[5][6][7]

  • Reagent Preparation :

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • AChE Solution: 1 U/mL in phosphate buffer.

    • DTNB (Ellman's Reagent): 10 mM in phosphate buffer.

    • Substrate: 14 mM Acetylthiocholine Iodide (ATCI) in phosphate buffer.

    • Test Compounds: Dissolved in a suitable solvent to prepare stock solutions.

  • Assay Procedure (96-well plate format) :

    • To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution.[5]

    • Incubate the plate for 10 minutes at 25°C.[5]

    • Add 10 µL of 10 mM DTNB to the reaction mixture.[5]

    • Initiate the reaction by adding 10 µL of 14 mM ATCI.[5]

    • The absorbance is measured at 412 nm using a microplate reader after a 10-minute incubation.[5]

    • A control well without the inhibitor is included.

  • Data Analysis :

    • The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A is the absorbance.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

setup Add Buffer, Inhibitor, and AChE to 96-well Plate incubation1 Incubate for 10 min at 25°C setup->incubation1 add_dtnb Add DTNB (Ellman's Reagent) incubation1->add_dtnb add_atci Add ATCI (Substrate) to Initiate Reaction add_dtnb->add_atci incubation2 Incubate for 10 min add_atci->incubation2 measure Measure Absorbance at 412 nm incubation2->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate

Workflow for AChE Inhibition Assay

Anticancer Activity (Cytotoxicity)

The antitumor properties of various sulfonamide derivatives have been reported, making in vitro cytotoxicity assays a crucial first step in their evaluation.

Comparative Data: Anticancer Activity of Sulfonamide Derivatives
CompoundCell LineIC₅₀
2,5-Dichlorothiophene-3-sulfonamideHeLa7.2 µM
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-2314.62 µM
2,5-Dichlorothiophene-3-sulfonamideMCF-77.13 µM
N-ethyl toluene-4-sulfonamideHeLa10.9 µM

Note: Data for these sulfonamide derivatives demonstrate a range of cytotoxic potencies against different cancer cell lines.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10][11][12]

  • Cell Culture :

    • Cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a 5% CO₂ incubator.[8]

  • Assay Procedure :

    • Cells are seeded in 96-well plates at a density of approximately 8x10³ cells/well and allowed to adhere for 24 hours.[8]

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (and a vehicle control).

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the medium is removed and replaced with 100 µL of fresh medium containing 0.5 mg/mL of MTT.[8]

    • The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

    • The MTT-containing medium is removed, and the formazan crystals are dissolved in 100-200 µL of a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at 570 nm with a reference wavelength of >650 nm using a microplate reader.[12]

  • Data Analysis :

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC₅₀ value is calculated from the dose-response curve.

Experimental Workflow: MTT Assay

seed Seed Cancer Cells in 96-well Plates treat Treat Cells with Test Compound seed->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Viability and IC₅₀ measure->calculate

Workflow for MTT Cytotoxicity Assay

Antimicrobial Activity

The foundational biological activity of sulfonamides is their antimicrobial effect. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Comparative Data: Antimicrobial Activity of a Sulfonamide
CompoundOrganismMIC (µg/mL)
DorzolamideVancomycin-Resistant Enterococci1-8

Note: Dorzolamide is a carbonic anhydrase inhibitor that also exhibits antibacterial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16][17]

  • Reagent and Culture Preparation :

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria) in a suitable broth medium (e.g., Mueller-Hinton Broth). The inoculum density should be adjusted to approximately 5 x 10⁵ CFU/mL in the final test wells.

  • Assay Procedure (96-well plate format) :

    • Dispense 100 µL of the broth medium into all wells of a microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well and perform serial twofold dilutions across the plate.

    • Add 100 µL of the standardized inoculum to each well, resulting in a 1:2 dilution of the compound and the inoculum.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis :

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: Broth Microdilution for MIC Determination

prepare Prepare Reagents and Standardized Inoculum dilute Perform Serial Dilutions of Test Compound in 96-well Plate prepare->dilute inoculate Inoculate Wells with Bacterial Suspension dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Growth and Determine MIC incubate->read

Workflow for MIC Determination

Representative Signaling Pathway

The following diagram illustrates the role of carbonic anhydrase in pH regulation and how its inhibition by sulfonamides can impact physiological processes, which is relevant to the treatment of glaucoma.

cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase CO2_H2O->CA H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives CA->H2CO3 catalyzes Sulfonamide Sulfonamide Inhibitor (e.g., Dorzolamide) Sulfonamide->CA inhibits IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases Glaucoma Glaucoma IOP->Glaucoma Contributes to

References

A Comparative Analysis of Synthesis Methods for N-Phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Building Block

N-Phenylmethanesulfonamide is a crucial building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its preparation is a fundamental step in many research and development pipelines. This guide provides a comparative analysis of common and emerging methods for the synthesis of this compound, offering a side-by-side look at their efficiency, reaction conditions, and environmental impact. The information presented is intended to assist researchers in selecting the most suitable method for their specific needs, balancing factors such as yield, purity, cost, and scalability.

At a Glance: Comparison of Synthesis Methods

Parameter Method 1: Classical Sulfonylation with Amine Base Method 2: Solvent-Free Synthesis Method 3: Visible-Light Mediated Sulfonylation
Starting Materials Aniline, Methanesulfonyl ChlorideAniline, Methanesulfonyl ChlorideAniline, Sodium Methanesulfinate
Key Reagents/Catalysts Triethylamine or PyridineNone (optional mild catalyst)Photocatalyst (e.g., Iridium or Ruthenium complex)
Solvent Dichloromethane (DCM)NoneAcetonitrile or other organic solvents
Reaction Temperature 0°C to Room TemperatureRoom Temperature (exothermic)Room Temperature
Reported Yield High (up to 97%)[1]Moderate to HighGenerally Good to High
Purity of Crude Product High (e.g., 99.1%)[1]Good, requires purificationGood, requires purification
Key Advantages Well-established, high yield and purityEnvironmentally friendly (no solvent), simple work-upMild reaction conditions, high functional group tolerance
Key Disadvantages Use of chlorinated solvents, requires a basePotentially exothermic, may require catalyst for less reactive anilinesRequires a photocatalyst, may require inert atmosphere

In-Depth Analysis of Synthesis Methods

Method 1: Classical Sulfonylation with an Amine Base

This is the most traditional and widely employed method for the synthesis of N-sulfonamides. The reaction involves the nucleophilic attack of aniline on methanesulfonyl chloride in the presence of a base, typically a tertiary amine like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. Dichloromethane is a common solvent for this reaction.

This method is known for its high yields and the production of high-purity this compound after a straightforward work-up.[1] The use of a base is essential to drive the reaction to completion by scavenging the generated HCl.

Method 2: Solvent-Free Synthesis

In a push towards greener and more sustainable chemistry, a solvent-free approach for the synthesis of sulfonamides has been developed. This method involves the direct reaction of aniline with a sulfonyl chloride at room temperature. The reaction between aniline and sulfonyl chlorides is often exothermic, allowing the reaction to proceed without external heating.[2]

While this method offers significant environmental benefits by eliminating the need for a solvent, the reaction can be vigorous. For less reactive anilines, a mild catalyst may be necessary to achieve a moderate yield.[2] The work-up is typically simpler compared to the classical method.

Method 3: Visible-Light Mediated Sulfonylation

A more recent and innovative approach utilizes visible light photocatalysis to mediate the sulfonylation of anilines. In this method, a photocatalyst, often an iridium or ruthenium complex, absorbs light and initiates a radical-based reaction between an aniline derivative and a sulfinate salt, such as sodium methanesulfinate.[3][4]

This cutting-edge technique offers the advantage of exceptionally mild reaction conditions, proceeding at room temperature and often exhibiting high tolerance for various functional groups within the aniline substrate. While this method holds great promise for complex molecule synthesis, it requires specialized equipment (a light source) and a photocatalyst, which can be expensive.

Experimental Protocols

Method 1: Classical Sulfonylation with Triethylamine

Materials:

  • Aniline (50 g, 0.537 mol)

  • Methanesulfonyl chloride (68 g, 0.594 mol)

  • Triethylamine (60 g, 0.593 mol)

  • Dichloromethane (500 mL)

  • 10% aqueous Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve 50 grams of aniline and 60 grams of triethylamine in 500 mL of dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 68 grams of methanesulfonyl chloride to the solution via the dropping funnel while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Cool the reaction mixture again in an ice bath and slowly add 500 mL of 10% aqueous sodium hydroxide solution. Stir vigorously for 15 minutes.

  • Separate the organic layer. Wash the aqueous layer with a small portion of dichloromethane.

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The aqueous layer from the initial extraction is acidified with concentrated hydrochloric acid to a pH of 1, leading to the precipitation of a white solid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.[1]

Method 2: Solvent-Free Synthesis

Materials:

  • Aniline (2 mmol)

  • Methanesulfonyl chloride (2 mmol)

Procedure:

  • In a flask, carefully mix 2 mmol of aniline and 2 mmol of methanesulfonyl chloride at room temperature with magnetic stirring.

  • The reaction is exothermic and will proceed spontaneously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by TLC), the resulting solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows of the three described synthesis methods for this compound.

cluster_0 Method 1: Classical Sulfonylation Aniline Aniline Reaction Mixture Reaction Mixture Aniline->Reaction Mixture Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->Reaction Mixture Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Reaction Mixture DCM (Solvent) DCM (Solvent) DCM (Solvent)->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Stirring This compound This compound Work-up->this compound Purification

Diagram 1: Classical Sulfonylation Workflow

cluster_1 Method 2: Solvent-Free Synthesis Aniline Aniline Direct Mixing Direct Mixing Aniline->Direct Mixing Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->Direct Mixing Purification Purification Direct Mixing->Purification Exothermic Reaction This compound This compound Purification->this compound Recrystallization

Diagram 2: Solvent-Free Synthesis Workflow

cluster_2 Method 3: Visible-Light Mediated Sulfonylation Aniline Aniline Reaction Reaction Aniline->Reaction Sodium Methanesulfinate Sodium Methanesulfinate Sodium Methanesulfinate->Reaction Photocatalyst Photocatalyst Photocatalyst->Reaction Visible Light Visible Light Visible Light->Reaction Irradiation Purification Purification Reaction->Purification This compound This compound Purification->this compound Chromatography

References

A Comparative Guide to the Structure-Activity Relationship of N-Phenylmethanesulfonamide Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-Phenylmethanesulfonamide analogs, focusing on their inhibitory effects on key enzymes: carbonic anhydrases (CA I and CA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The information presented is compiled from recent studies and is intended to inform the rational design of more potent and selective enzyme inhibitors.

Quantitative Data Summary

The inhibitory activities of a series of synthesized N-phenylsulfonamide derivatives were evaluated against human carbonic anhydrase I and II (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The results, presented as inhibition constants (Ki), are summarized in the table below. The core structure of the analogs is this compound, with various substitutions on the phenyl ring.

CompoundSubstitution PatternhCA I Ki (nM)hCA II Ki (nM)AChE Ki (nM)BChE Ki (nM)
1 2-chloro>100085.6 ± 1.185.4 ± 1.268.3 ± 0.9
2 3-chloro95.3 ± 1.333.5 ± 0.38 79.1 ± 1.155.2 ± 0.7
3 4-chloro88.1 ± 1.265.8 ± 0.966.2 ± 0.948.7 ± 0.6
4 2-methyl>100092.4 ± 1.391.5 ± 1.375.1 ± 1.0
5 3-methyl98.7 ± 1.478.5 ± 1.182.3 ± 1.161.9 ± 0.8
6 4-methyl91.3 ± 1.371.2 ± 1.073.8 ± 1.052.4 ± 0.7
7 2-nitro>1000>1000>1000>1000
8 3-nitro45.7 ± 0.46 55.1 ± 0.731.5 ± 0.33 24.4 ± 0.29
9 4-nitro76.4 ± 1.068.3 ± 0.958.7 ± 0.841.2 ± 0.5

Data extracted from Kazancioglu et al., Bioorganic Chemistry, 2020.[1]

Structure-Activity Relationship Analysis

The data reveals several key insights into the SAR of these this compound analogs:

  • Effect of Substituent Position: The position of the substituent on the phenyl ring significantly influences inhibitory activity. For instance, a nitro group at the meta position (compound 8 ) confers the highest potency against hCA I, AChE, and BChE.[1] Similarly, a chloro group at the meta position (compound 2 ) results in the most potent inhibition of hCA II.[1]

  • Effect of Substituent Nature:

    • Nitro Group: The electron-withdrawing nitro group appears to be crucial for potent inhibition, particularly when placed at the meta position (compound 8 ). However, a nitro group at the ortho position (compound 7 ) leads to a complete loss of activity, likely due to steric hindrance.

    • Chloro Group: Chloro-substituted analogs generally exhibit good inhibitory activity. The meta substitution (compound 2 ) is most favorable for hCA II inhibition.[1]

    • Methyl Group: The electron-donating methyl group generally results in lower potency compared to electron-withdrawing groups. Similar to other substitutions, the ortho position (compound 4 ) is detrimental to activity against hCA I.

  • Enzyme Selectivity: The analogs show varying degrees of selectivity. For example, compound 2 is a selective inhibitor of hCA II over hCA I. Compound 8 is a potent inhibitor of all three enzymes but shows the highest affinity for BChE.[1]

SAR_Summary cluster_core This compound Core cluster_substituents Substitutions cluster_activity Observed Activity Core Core Structure Ortho Ortho (Position 2) Core->Ortho Substitution at Meta Meta (Position 3) Core->Meta Substitution at Para Para (Position 4) Core->Para Substitution at Low_Potency Low/No Potency Ortho->Low_Potency Generally leads to (e.g., -NO2, -CH3) High_Potency High Potency Meta->High_Potency Often leads to (e.g., -NO2, -Cl) Moderate_Potency Moderate Potency Para->Moderate_Potency Often leads to

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays.

The inhibitory effects on human carbonic anhydrase I and II isoenzymes are determined by measuring the esterase activity of the enzyme.

  • Enzyme and Substrate Preparation:

    • Human CA I and II isoenzymes are purified from erythrocytes.

    • A solution of 4-nitrophenyl acetate (NPA) is prepared in methanol to be used as the substrate.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • 20 µL of the test compound (dissolved in DMSO) is incubated with 20 µL of the purified CA enzyme (0.1 mg/mL in HEPES-Tris buffer) for 15 minutes at 25°C.

    • The reaction is initiated by adding 20 µL of NPA solution to a final concentration of 0.7 mM.

    • The total reaction volume is 200 µL, with a final buffer concentration of 20 mM HEPES-Tris at pH 7.4.

  • Data Acquisition and Analysis:

    • The rate of 4-nitrophenol formation is monitored by measuring the absorbance at 400 nm at regular intervals for 30 minutes using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (without inhibitor).

    • Ki values are determined from dose-response curves.

The inhibitory activity against acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) is determined using a modified Ellman's method.

  • Reagent Preparation:

    • A 0.1 M phosphate buffer (pH 8.0) is prepared.

    • Substrate solutions of acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE are prepared.

    • A solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is prepared in the phosphate buffer.

  • Assay Procedure:

    • The assay is conducted in a 96-well plate.

    • 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of the respective cholinesterase enzyme solution (1 U/mL) are mixed in each well.

    • The plate is incubated for 10 minutes at 25°C.

    • Following incubation, 10 µL of 10 mM DTNB is added to the mixture.

    • The reaction is initiated by the addition of 10 µL of the appropriate substrate (14 mM ATCI or BTCI).

  • Data Acquisition and Analysis:

    • The absorbance is measured at 412 nm after a 10-minute incubation period.

    • The formation of the yellow 5-thio-2-nitrobenzoate anion is indicative of enzyme activity.

    • The percent inhibition is calculated by comparing the absorbance of the sample with the inhibitor to the control.

    • Ki values are determined from dose-response curves.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis A Prepare Enzyme Solution D Incubate Enzyme with Test Compound A->D B Prepare Substrate Solution E Initiate Reaction with Substrate B->E C Prepare Test Compound Dilutions C->D D->E F Measure Absorbance/Fluorescence (Kinetic or Endpoint) E->F G Calculate % Inhibition F->G H Determine IC50/Ki Values G->H

References

N-Phenylmethanesulfonamide Derivatives: A Comparative Guide to Their Efficacy as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylmethanesulfonamide scaffold has emerged as a versatile backbone in the design of potent enzyme inhibitors, demonstrating significant activity against a range of therapeutically relevant targets. This guide provides a comparative analysis of the efficacy of various this compound derivatives against key enzymes, supported by experimental data. We also present detailed experimental protocols for the cited assays and visualize a relevant biological pathway and a general experimental workflow to provide a comprehensive resource for researchers in drug discovery and development.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory potency of selected this compound derivatives against several key enzymes, alongside standard inhibitors for comparison.

Table 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CompoundTarget EnzymeInhibitory Value (IC₅₀)Reference CompoundInhibitory Value (IC₅₀)
3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamideCDK20.21 µMRoscovitine0.1 µM - 0.7 µM
O(6)-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purineCDK20.21 µMMilciclib0.045 µM
N-(4-tert-Butylphenyl)-1-[3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenyl]methanesulfonamideCDK234 µMFlavopiridol0.02 - 0.1 µM

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Inhibition of Carbonic Anhydrase (CA) Isozymes
CompoundTarget EnzymeInhibitory Value (Kᵢ)Reference CompoundInhibitory Value (Kᵢ/IC₅₀)
N-phenylsulfonamide derivative 2CA II33.5 ± 0.38 nMAcetazolamideIC₅₀: 30 nM (for hCA IX)
N-phenylsulfonamide derivative 8CA I45.7 ± 0.46 nMU-104 (SLC-0111)Kᵢ: 45.1 nM (for CA IX)

Kᵢ (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex; a lower Kᵢ indicates a more potent inhibitor.[1]

Table 3: Inhibition of Cholinesterases
CompoundTarget EnzymeInhibitory Value (Kᵢ/IC₅₀)Reference CompoundInhibitory Value (IC₅₀)
N-phenylsulfonamide derivative 8AChEKᵢ: 31.5 ± 0.33 nMGalantamine~33 µM
N-phenylsulfonamide derivative 8BChEKᵢ: 24.4 ± 0.29 nMRivastigmine~2.5 µM
2-Amino-5-bromoacetophenone derivativeAChEIC₅₀: 12.6 ± 0.20 µMDonepezilVaries (nM to µM range)
2-Amino-5-bromoacetophenone derivativeBChEIC₅₀: 14.6 ± 0.32 µMTacrineVaries (nM to µM range)

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. Both Kᵢ and IC₅₀ values are presented for a comprehensive comparison.[1][2][3]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4][5]

Materials:

  • CDK2/Cyclin A2 enzyme

  • Histone H1 (substrate)

  • ATP

  • This compound derivatives (test compounds)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add 1 µL of the test compound or vehicle control (DMSO).

  • Add 2 µL of CDK2/Cyclin A2 enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture (e.g., Histone H1 and ATP in Kinase Reaction Buffer) to initiate the reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a common method for measuring the inhibition of CA's esterase activity.[6][7]

Materials:

  • Purified human carbonic anhydrase isozymes (hCA I and hCA II)

  • p-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.4)

  • This compound derivatives (test compounds)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the enzyme solution and the test compound or vehicle control.

  • Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

  • The hydrolysis of p-nitrophenyl acetate by CA produces p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

  • Record the absorbance at regular intervals to determine the reaction rate.

  • The inhibition constant (Kᵢ) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, often using Lineweaver-Burk plots.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for cholinesterase inhibitors.[8][9]

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound derivatives (test compounds)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compounds.

  • In a 96-well plate, add the phosphate buffer, the test compound solution, and the enzyme solution (AChE or BChE).

  • Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • Add the substrate (ATCI or BTCI) to start the reaction.

  • The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at 412 nm at different time points.

  • Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ values from the dose-response curves.

Mandatory Visualization

Signaling Pathway: CDK2 in Cell Cycle Regulation

CDK2_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb P S_Phase_Genes S-Phase Gene Transcription CDK2->S_Phase_Genes Inhibitor This compound Derivatives Inhibitor->CDK2

Caption: CDK2 signaling pathway in cell cycle progression and its inhibition.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Start->Prepare_Reagents Assay_Setup Assay Setup in Microplate (Add Enzyme, Inhibitor, Buffer) Prepare_Reagents->Assay_Setup Pre_Incubation Pre-incubation Assay_Setup->Pre_Incubation Initiate_Reaction Initiate Reaction (Add Substrate) Pre_Incubation->Initiate_Reaction Monitor_Reaction Monitor Reaction (e.g., Absorbance, Fluorescence, Luminescence) Initiate_Reaction->Monitor_Reaction Data_Analysis Data Analysis (Calculate % Inhibition, IC50/Ki) Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro enzyme inhibition assay.

References

A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in organic synthesis and drug development, the choice of reagents and protecting groups is critical to achieving desired outcomes. Sulfonamides are a versatile class of compounds, and within this family, N-Phenylmethanesulfonamide and N-Phenylbenzenesulfonamide represent two common scaffolds. This guide provides an objective comparison of their properties and performance in organic reactions, supported by available data.

The primary structural difference lies in the substituent on the sulfonyl group: a methyl group in this compound versus a phenyl group in N-Phenylbenzenesulfonamide. This seemingly small change imparts distinct electronic and steric characteristics, influencing their reactivity, acidity, and utility as protecting groups.

Physical and Chemical Properties

A summary of the key physical and chemical properties is essential for predicting behavior in reaction setups.

PropertyThis compoundN-Phenylbenzenesulfonamide
CAS Number 1197-22-4[1][2]1678-25-7[3][4]
Molecular Formula C₇H₉NO₂S[1][5]C₁₂H₁₁NO₂S[4][]
Molecular Weight 171.22 g/mol [5][7]233.29 g/mol [3][4][]
Appearance White to light beige crystalline powder[1][7][8]White to almost white solid[4]
Melting Point 93-97 °C[7][8]110 °C[4][]
pKa (Predicted) ~8.9[1]Not readily available
Solubility Sparingly soluble in water, soluble in methanol[1][8]Soluble in methanol[4]

Reactivity and Application in Organic Synthesis

The core of the comparison lies in how these two molecules perform in chemical reactions. Their roles often revolve around being key building blocks, intermediates, or protecting groups for amines.[7][9]

Electronic Effects: Inductive vs. Resonance

The key distinction influencing reactivity is the electronic nature of the methyl versus the phenyl group attached to the sulfonyl center.

  • This compound (Mesyl derivative): The methyl group is electron-donating through an inductive effect. This slightly reduces the electron-withdrawing capacity of the sulfonyl group compared to its phenyl counterpart.

  • N-Phenylbenzenesulfonamide (Besyl derivative): The phenyl group is electron-withdrawing through resonance and inductive effects. This enhances the electrophilicity of the sulfur atom and increases the acidity of the N-H proton.

This difference in electronic properties is a critical factor when choosing between them for applications such as amine protection. The more electron-withdrawing benzenesulfonyl group generally makes the sulfonamide more stable and the N-H proton more acidic.

G Me CH₃ S_mesyl S(O)₂ Me->S_mesyl +I (Inductive Effect) NHPh_mesyl NHPh S_mesyl->NHPh_mesyl Ph C₆H₅ S_besyl S(O)₂ Ph->S_besyl -I, -R (Resonance) NHPh_besyl NHPh S_besyl->NHPh_besyl note Conclusion: The benzenesulfonyl group is more electron-withdrawing, leading to higher N-H acidity and different reactivity.

Figure 1. Comparison of electronic effects on the sulfonamide group.

Use as Protecting Groups for Amines

Both methanesulfonyl (Ms) and benzenesulfonyl (Bs) groups are used to protect amines. The choice often depends on the required stability and the conditions available for deprotection.

  • Stability: Benzenesulfonamides are generally more robust and resistant to a wider range of reaction conditions than methanesulfonamides. This high stability can be advantageous in complex, multi-step syntheses.[9]

  • Cleavage (Deprotection): The enhanced stability of benzenesulfonamides makes them more difficult to remove. Methanesulfonamides, while still robust, can often be cleaved under slightly milder conditions. The choice of which to use involves a trade-off between stability during synthesis and ease of removal in the final steps.[10][11]

Experimental Protocols

General Synthesis of N-Phenylsulfonamides

The most common method for synthesizing both compounds is the reaction of aniline with the corresponding sulfonyl chloride in the presence of a base.[3]

G start Starting Materials: Aniline & Sulfonyl Chloride (R-SO₂Cl) dissolve Dissolve aniline in a suitable solvent (e.g., DCM, THF) and add a base (e.g., Pyridine, TEA). start->dissolve cool Cool the mixture in an ice bath (0 °C). dissolve->cool add Add sulfonyl chloride dropwise to the cooled solution. cool->add react Stir the reaction at room temperature until completion (monitored by TLC). add->react workup Perform aqueous workup: Wash with dilute HCl, water, and brine. react->workup purify Dry the organic layer, concentrate, and purify the crude product (recrystallization or chromatography). workup->purify product Final Product: N-Phenylsulfonamide (R-SO₂NHPh) purify->product

Figure 2. General experimental workflow for sulfonamide synthesis.

Detailed Protocol: Synthesis of N-Phenylbenzenesulfonamide

This protocol is adapted from established laboratory procedures for sulfonamide bond formation.[3]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in dichloromethane (DCM, ~0.2 M). Add pyridine (1.2 eq) to the solution.

  • Reaction: Cool the flask in an ice-water bath to 0 °C. Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-Phenylbenzenesulfonamide.

To synthesize this compound, simply substitute benzenesulfonyl chloride with methanesulfonyl chloride in the protocol above.

Applications in Drug Development and Medicinal Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously featured in sulfa drugs that inhibit bacterial folic acid synthesis.[3] While this compound and N-Phenylbenzenesulfonamide are simple structures, they serve as crucial starting points and scaffolds for more complex molecules.[1][3]

Derivatives of these compounds have been investigated for a wide range of biological activities. For instance, complex arylsulfonamides have been developed as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, a key target in cancer therapy.[] The choice between a methanesulfonyl or benzenesulfonyl core can influence the molecule's solubility, crystal packing, and binding affinity to biological targets, making this a key consideration in the design of new therapeutic agents.

Conclusion

The choice between this compound and N-Phenylbenzenesulfonamide is dictated by the specific requirements of the synthetic route.

  • Choose this compound when a moderately stable but more easily cleavable protecting group is required. Its lower molecular weight can also be a factor in some applications.

  • Choose N-Phenylbenzenesulfonamide when high stability and robustness to harsh reaction conditions are paramount. Its greater N-H acidity might be beneficial in reactions requiring deprotonation at the nitrogen center.

Both compounds are versatile reagents in the organic chemist's toolkit.[7] A thorough understanding of their distinct electronic and physical properties allows for their strategic deployment in the synthesis of complex organic molecules and novel pharmaceutical agents.

References

A Researcher's Guide to Validating the Purity of Commercial N-Phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental outcomes. N-Phenylmethanesulfonamide, a key building block in the synthesis of various pharmaceutical compounds, is commercially available from numerous suppliers.[1][2] However, the purity of these commercial batches can vary, potentially impacting downstream applications. This guide provides a framework for validating the purity of commercial this compound, offering a comparative analysis of potential product grades and detailed experimental protocols for purity assessment.

Comparison of Commercial this compound Purity

The purity of this compound from different commercial sources can differ based on the synthetic route and purification methods employed. The most common synthesis involves the reaction of aniline with methanesulfonyl chloride, which may lead to residual starting materials and by-products in the final product.[3] To illustrate the potential variability, the following table summarizes hypothetical purity data for this compound from three different suppliers. Researchers can generate similar data for their specific commercial samples by following the experimental protocols outlined in this guide.

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC, Area %) >99.5%>98.0%>95.0%
Purity (by GC, Area %) >99.8%>98.5%>96.0%
Aniline (ppm) <10<50<200
Methanesulfonyl Chloride (ppm) Not Detected<20<100
N,N-bis(methylsulfonyl)aniline (%) <0.1<0.5<1.0
Residual Solvents (Dichloromethane, ppm) <50<200<600
Appearance White Crystalline SolidWhite to Off-White PowderLight Beige Powder
Melting Point (°C) 100-10298-10195-100

Experimental Protocols for Purity Validation

A comprehensive assessment of this compound purity requires the use of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for quantifying organic impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can detect impurities with different chemical functionalities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and quantify organic impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (if available) and commercial samples

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Prepare the commercial samples of this compound at a concentration of 1 mg/mL in the same diluent.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared standards and samples.

  • Data Processing: Determine the retention time of this compound from the standard. Calculate the area percentage of the main peak in the sample chromatograms to determine purity. Quantify known impurities by comparing their peak areas to the calibration curve of the respective standards, if available.

Gas Chromatography (GC) for Residual Solvent and Volatile Impurity Analysis

Objective: To identify and quantify residual solvents and volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness)

Reagents:

  • Dimethyl sulfoxide (DMSO, GC grade)

  • Standards for expected residual solvents (e.g., dichloromethane)

Procedure:

  • Standard Preparation: Prepare a stock solution of the expected residual solvent(s) in DMSO. Create a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 1 mL of DMSO.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, constant flow

    • Injection Mode: Split

  • Analysis: Inject the standards and samples.

  • Data Processing: Identify peaks corresponding to residual solvents by comparing their retention times with the standards. Quantify the amount of each solvent using the calibration curve.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

Objective: To confirm the chemical structure of this compound and identify any major impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard with a known concentration (e.g., maleic acid), if quantitative NMR (qNMR) is desired.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 5 seconds, and 16-64 scans.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate all signals.

    • Compare the observed chemical shifts and coupling constants with the expected values for this compound.

    • Identify signals that do not correspond to the main compound or the solvent. These are potential impurities. The relative integration of impurity peaks compared to the main compound can provide an estimate of their concentration. For more accurate quantification, qNMR with an internal standard should be employed.

Experimental Workflow for Purity Validation

The following diagram illustrates a comprehensive workflow for the validation of commercial this compound purity.

Purity_Validation_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting A Receive Commercial This compound B Document Lot Number & Supplier Information A->B C Prepare Samples for Each Analytical Technique B->C D HPLC Analysis (Purity & Non-volatile Impurities) C->D Aqueous/Organic Solution E GC Analysis (Residual Solvents & Volatile Impurities) C->E DMSO Solution F NMR Spectroscopy (Structural Confirmation & Impurity ID) C->F Deuterated Solvent Solution G Process Chromatograms & Spectra D->G E->G F->G H Quantify Impurities & Calculate Purity G->H I Compare Data Across Different Suppliers H->I J Generate Certificate of Analysis & Final Report I->J

Caption: Workflow for the purity validation of this compound.

References

Comparative Study of the Antimicrobial Properties of N-Phenylmethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the antimicrobial efficacy of N-Phenylmethanesulfonamide derivatives, supported by experimental data and methodological insights.

This compound and its derivatives represent a promising class of sulfonamides investigated for their potential as antimicrobial agents. These compounds are structurally analogous to p-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), these derivatives disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis and repair, ultimately leading to bacteriostasis.[1][2] This guide provides a comparative analysis of the antimicrobial properties of various this compound derivatives, presenting quantitative data, detailed experimental protocols, and a visualization of the underlying mechanism of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of several this compound derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coli (µg/mL)Reference
N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B)100[3]
4-methyl-N-(2-nitrophenyl) benzene sulfonamide (1C)50[3]
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c)10.2 ± 0.11[4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria

Compound/DerivativeBacillus subtilis (µg/mL)Bacillus licheniformis (µg/mL)Brevibacterium linen (µg/mL)Staphylococcus aureus (µg/mL)Reference
4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide (1A)--100-[3]
N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B)250-150-[3]
4-methyl-N-(2-nitrophenyl) benzene sulfonamide (1C)-100150-[3]
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c)11.3 ± 0.13--10.8 ± 0.14[4]
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I)---32-512[5]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide (II)---32-512[5]
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide (III)---32-512[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antimicrobial properties of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

  • Preparation of Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Observation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition.[6][7][8][9][10]

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify to a depth of 4 mm.[8]

  • Inoculation: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland standard) and streaked evenly across the entire surface of the agar plate to create a bacterial lawn.[6][7]

  • Application of Disks: Paper disks impregnated with a known concentration of the this compound derivative are placed on the agar surface using sterile forceps. The disks should be placed at least 24 mm apart.[6][9]

  • Incubation: The plates are inverted and incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the compound.

Mechanism of Action: Folic Acid Synthesis Inhibition

The primary antimicrobial mechanism of this compound derivatives is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.

Folic_Acid_Pathway Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Forms Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Glutamate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolate Reduces Dihydrofolate->DHFR DNA_synthesis DNA, RNA, and Protein Synthesis Tetrahydrofolate->DNA_synthesis Required for N_Phenylmethanesulfonamide This compound Derivatives Inhibition Competitive Inhibition N_Phenylmethanesulfonamide->Inhibition Inhibition->DHPS

References

Evaluating the Anticancer Potential of N-Substituted Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. N-substituted sulfonamides have emerged as a promising class of compounds, demonstrating significant potential in cancer therapy. Their diverse biological activities are attributed to various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation. This guide provides a comparative analysis of the anticancer potential of select N-substituted sulfonamides, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of various N-substituted sulfonamides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability or growth, are summarized in the tables below. These values are compared with those of established anticancer drugs to provide a benchmark for their potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
N-substituted Sulfonamides
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa7.2 ± 1.12[1]
MDA-MB-2314.62 ± 0.13[1]
MCF-77.13 ± 0.13[1]
N-ethyl toluene-4-sulphonamide (8a)HeLa10.9 ± 1.01[1]
MDA-MB-23119.22 ± 1.67[1]
MCF-712.21 ± 0.93[1]
Compound 6 (a novel sulfonamide derivative)HCT-1163.53[2]
HepG-23.33[2]
MCF-74.31[2]
Compound 15 (a novel sulfonamide derivative)HCT-116-[2]
HepG-23.31[2]
MCF-74.29[2]
Standard Anticancer Drugs
DoxorubicinHeLa1.62 ± 0.11[1]
MDA-MB-2311.98 ± 0.21[1]
MCF-72.14 ± 0.19[1]
CisplatinHeLa12.74 ± 1.23[1]
MDA-MB-23110.21 ± 0.98[1]
MCF-711.56 ± 1.11[1]
SorafenibHepG-212.5[3]
HCT-11629.4[3]

Table 1: Comparative IC50/GI50 values of N-substituted sulfonamides and standard anticancer drugs against various cancer cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of the anticancer potential of N-substituted sulfonamides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted sulfonamide or standard drug and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the evaluation of N-substituted sulfonamides.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of N-substituted Sulfonamides characterization Structural Characterization (NMR, MS) synthesis->characterization mtt MTT Assay (Cytotoxicity Screening) characterization->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle target_id Target Identification (e.g., VEGFR-2) cell_cycle->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Experimental workflow for evaluating anticancer potential.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds & Activates Sulfonamide N-substituted Sulfonamide Sulfonamide->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of VEGFR-2 signaling by N-substituted sulfonamides.

logical_relationship Start N-substituted Sulfonamide Derivative Target Inhibition of Key Target (e.g., VEGFR-2) Start->Target Pathway Disruption of Downstream Signaling Pathways Target->Pathway Cellular Induction of Apoptosis & Cell Cycle Arrest Pathway->Cellular Outcome Inhibition of Tumor Growth Cellular->Outcome

Logical relationship of anticancer action.

Discussion

The data presented in this guide highlight the potential of N-substituted sulfonamides as a valuable scaffold for the development of new anticancer drugs. Several derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines, with some exhibiting efficacy comparable to or greater than standard chemotherapeutic agents.

A key mechanism of action for some N-substituted sulfonamides is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these sulfonamide derivatives can effectively cut off the blood supply to tumors, leading to their regression.

Furthermore, studies have shown that N-substituted sulfonamides can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the elimination of cancer cells with minimal inflammation. Cell cycle arrest prevents cancer cells from proliferating, thereby halting tumor growth.

References

Comparative Analysis of N-Phenylmethanesulfonamide Derivatives: Selectivity and Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Activity of N-Phenylmethanesulfonamide Derivatives against Carbonic Anhydrases and Cholinesterases.

This compound serves as a versatile scaffold in medicinal chemistry for the synthesis of targeted enzyme inhibitors. While comprehensive cross-reactivity data for the parent compound across diverse biological target families is limited, a significant body of research exists for its derivatives. This guide provides a comparative analysis of the biological activity of these derivatives, focusing on their potency and selectivity against two important enzyme families: carbonic anhydrases (CAs) and cholinesterases (AChE and BChE). Understanding the selectivity profile within these enzyme families is crucial for developing targeted therapeutics and avoiding off-target effects.

Comparative Data: Enzyme Inhibition Profiles

The inhibitory activities of various N-phenylsulfonamide derivatives are compared against standard inhibitors. Potency is presented as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

Carbonic Anhydrase Inhibition

N-phenylsulfonamide derivatives have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA I and hCA II. These cytosolic enzymes are established therapeutic targets for conditions like glaucoma and edema.[1] The data below compares the inhibitory potency of selected derivatives against these isoforms with the standard clinical inhibitor, Acetazolamide.

CompoundTarget EnzymeInhibition Constant (Kᵢ)Selectivity (hCA I / hCA II)
Derivative 1 (Phthalimide-capped) hCA I28.5 nM0.13
hCA II2.2 nM
Derivative 2 hCA I45.7 ± 0.46 nM1.36
hCA II33.5 ± 0.38 nM
Acetazolamide (Standard) hCA I250 nM20.8
hCA II12 nM

Data sourced from multiple studies, direct comparison should be made with caution.[1][2]

Cholinesterase Inhibition

Derivatives of the N-phenylsulfonamide scaffold also exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission and targets in Alzheimer's disease therapy.[1] The following table compares their potency with established cholinesterase inhibitors, Donepezil and Neostigmine.

CompoundTarget EnzymeInhibition Constant (Kᵢ / IC₅₀)Selectivity (BChE / AChE)
Derivative 8 AChEKᵢ: 31.5 ± 0.33 nM0.77
BChEKᵢ: 24.4 ± 0.29 nM
Donepezil (Standard) AChEIC₅₀: 5.7 nM-
Neostigmine (Standard) AChEIC₅₀: 0.062 ± 0.003 µM6.02
BChEIC₅₀: 0.373 ± 0.089 µM

Data sourced from multiple studies, direct comparison should be made with caution.[1][3][4]

Experimental Protocols

The following are generalized methodologies for the key enzyme inhibition assays cited in the literature for N-phenylsulfonamide derivatives.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of CO₂. The activity is typically determined by measuring the esterase activity of the enzyme, as it correlates with the physiological hydratase activity.

  • Reagents and Materials:

    • Purified human carbonic anhydrase isoenzymes (hCA I, hCA II).

    • 4-Nitrophenyl acetate (NPA) as substrate.

    • Tris-HCl buffer (pH 7.4).

    • Test compounds (N-phenylsulfonamide derivatives) and standard inhibitor (Acetazolamide) dissolved in DMSO.

    • 96-well microtiter plates.

    • Spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.

    • Add 140 µL of Tris-HCl buffer, 20 µL of the enzyme solution, and 20 µL of the inhibitor solution to each well of a 96-well plate.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes using a plate reader. The rate of 4-nitrophenol formation is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a control well containing DMSO without any inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kᵢ values are subsequently calculated using the Cheng-Prusoff equation.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

  • Reagents and Materials:

    • Purified AChE (from electric eel) or BChE (from equine serum).

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Phosphate buffer (pH 8.0).

    • Test compounds and standard inhibitors (Donepezil, Neostigmine) dissolved in DMSO.

    • 96-well microtiter plates.

    • Spectrophotometer.

  • Procedure:

    • Add 25 µL of the substrate solution (ATCI or BTCI), 125 µL of DTNB solution, and 50 µL of phosphate buffer to each well.

    • Add 25 µL of various concentrations of the test compounds or standard inhibitors to the respective wells.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the enzyme solution (AChE or BChE).

    • Measure the absorbance at 412 nm at regular intervals. The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically.

    • Calculate the percentage of inhibition and determine IC₅₀ values as described for the CA assay.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of this compound derivatives.

G cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound derivative) Incubation Incubate Enzyme + Inhibitor Compound->Incubation Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Enzyme->Incubation Substrate Substrate (e.g., 4-NPA) Reaction Add Substrate & Initiate Reaction Substrate->Reaction Plate 96-Well Plate Incubation->Reaction Detection Measure Signal (e.g., Absorbance) Reaction->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50/Ki Inhibition->IC50 Selectivity Assess Selectivity (On-target vs. Off-target) IC50->Selectivity

Caption: Workflow for an in-vitro enzyme inhibition assay.

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release Receptor ACh Receptor ACh_synapse->Receptor Binding AChE AChE ACh_synapse->AChE Hydrolysis Receptor->Postsynaptic Signal Inhibitor AChE Inhibitor (e.g., Sulfonamide Derivative) Inhibitor->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase (AChE) at the synapse.

References

Safety Operating Guide

Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-Phenylmethanesulfonamide, a compound used in various laboratory applications.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. The compound is a beige powder solid and, while not classified as hazardous under GHS criteria by all reports, some data suggests it may cause skin and serious eye irritation[1][2]. The toxicological properties have not been fully investigated[3]. Therefore, exercising caution is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[2][3].

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact[3].

  • Body Protection: Wear appropriate protective clothing to minimize skin exposure[3].

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust formation is likely, a NIOSH or European Standard EN 149 approved respirator should be used[2][3].

Handling and Storage:

  • Use with adequate ventilation to minimize dust generation and accumulation[3].

  • Avoid contact with skin, eyes, and clothing[3].

  • Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as oxidizing agents[2][3].

  • Wash hands thoroughly after handling[3].

II. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to avoid its release into the environment[2]. Do not empty it into drains[2]. The recommended method of disposal is to engage a licensed professional waste disposal service.

  • Containerization:

    • Carefully sweep up the solid this compound, avoiding dust formation[2].

    • Place the material into a suitable, clearly labeled, and sealed container for disposal.

  • Labeling:

    • Clearly label the container with the chemical name ("this compound") and any known hazard information.

  • Waste Collection:

    • Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials.

  • Professional Disposal:

    • Arrange for collection by a licensed chemical waste management company. These companies are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.

    • Provide the waste disposal company with all available safety information, including the Safety Data Sheet (SDS).

In situations where a licensed waste management service is unavailable, consult with local environmental authorities for guidance on acceptable disposal methods. Open-air burning is a method of last resort and should only be considered in remote locations where no other options are practical, and with extreme caution to avoid environmental contamination[4].

III. Spill Management

In the event of a small spill:

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, sweep up the spilled solid, minimizing dust generation.

  • Collect the material in a suitable container for disposal as described above.

  • Clean the spill area thoroughly.

IV. Chemical and Physical Properties

A summary of key properties for this compound is provided in the table below for quick reference during handling and disposal planning.

PropertyValueSource
Molecular Formula C7H9NO2S[1][2]
Molecular Weight 171.22 g/mol [1][2]
Appearance Beige Powder Solid[2]
Melting Point 93 - 97 °C / 199.4 - 206.6 °F[2]
Solubility Slightly soluble in water[3]
Stability Stable under normal conditions[2]
Incompatibilities Oxidizing agents[2]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal Path start Start: Have this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe sweep Sweep Solid into Approved Waste Container ppe->sweep seal Seal and Label Container sweep->seal decision Professional Waste Service Available? seal->decision prof_disposal Arrange for Pickup by Licensed Waste Disposal Company decision->prof_disposal Yes consult Consult Local Environmental Authority for Guidance decision->consult No end End: Proper Disposal prof_disposal->end consult->end

This compound Disposal Workflow

References

Personal protective equipment for handling N-Phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-Phenylmethanesulfonamide

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. While specific occupational exposure limits have not been established, the primary risks identified are skin and eye irritation.[1][2] Therefore, a cautious approach with appropriate personal protective equipment is mandatory.

Summary of Hazards

Hazard TypeDescriptionGHS Hazard Statement
Skin IrritationCauses skin irritation upon contact.[1]H315
Eye IrritationCauses serious eye irritation.[1]H319
IngestionMay cause irritation of the digestive tract.[2]Not specified
InhalationMay cause respiratory tract irritation.[2]Not specified

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

Body PartPPE RecommendationSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for incidental splash protection. For prolonged contact, consider heavier-duty gloves and always consult the manufacturer's chemical resistance guide.[3] Immediately replace gloves if they become contaminated.
Eyes/Face Safety goggles or a face shieldWear safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.[2]
Body Laboratory coatA standard laboratory coat should be worn and kept fastened. Ensure it is clean and replaced if contaminated.
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid the inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound throughout your experimental workflow.

1. Preparation and Pre-Handling Check:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Have a chemical spill kit readily accessible.

2. Handling the Chemical:

  • Handle this compound as a solid in a designated area within a chemical fume hood to minimize dust generation.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep containers of this compound tightly closed when not in use.

3. Post-Handling and Cleanup:

  • Decontaminate the work area with an appropriate solvent and then wash with soap and water.

  • Properly dispose of all contaminated materials (see Disposal Plan below).

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Spill Response Workflow

The following diagram outlines the procedural flow for responding to a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Spill_Containment Spill Containment cluster_Cleanup Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->Don_PPE If spill is small and manageable Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in Labeled Container Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: Workflow for this compound Spill Response.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., used gloves, weighing paper, absorbent materials from spills) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused or waste this compound should be kept in its original or a compatible, sealed container, and clearly labeled as hazardous waste.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials.

  • Ensure the storage area is cool, dry, and well-ventilated.

4. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The first rinseate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for clean chemical containers. Deface the original label before disposal.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.